1-(3-Bromophenyl)cyclobutanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRGYDROYTPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588139 | |
| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926261-31-6 | |
| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(3-bromophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the alkylation of (3-bromophenyl)acetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves a phase-transfer catalyzed alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane to construct the cyclobutane ring and form the carbonitrile intermediate. The subsequent step is the acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid product.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
This procedure details the alkylation of (3-bromophenyl)acetonitrile using 1,3-dibromopropane under phase-transfer catalysis conditions.
Materials:
-
(3-Bromophenyl)acetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add (3-bromophenyl)acetonitrile and toluene.
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the mixture.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
From the dropping funnel, add 1,3-dibromopropane dropwise to the reaction mixture at a rate that maintains the reaction temperature below 40°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound
This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product.
Materials:
-
1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Ethanol or Ethylene glycol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile in a mixture of ethanol and water.
-
Slowly add concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask, suspend 1-(3-bromophenyl)cyclobutane-1-carbonitrile in an aqueous solution of sodium hydroxide. Ethylene glycol can be used as a co-solvent to increase the reaction temperature.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to yield the pure carboxylic acid.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Reactants and Stoichiometry for Step 1
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio |
| (3-Bromophenyl)acetonitrile | 196.04 | 1.0 | 1 |
| 1,3-Dibromopropane | 201.86 | 1.1 - 1.5 | 1.1 - 1.5 |
| Sodium Hydroxide | 40.00 | Excess | - |
| Phase-Transfer Catalyst | - | 0.01 - 0.05 | 0.01 - 0.05 |
Table 2: Reaction Conditions
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis (Acidic) | Step 2: Hydrolysis (Basic) |
| Solvent | Toluene / Water | Ethanol / Water | Water / Ethylene Glycol |
| Temperature | Room Temperature to 40°C | Reflux | Reflux |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | 70 - 90% | 80 - 95% | 75 - 90% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis of this compound.
An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Bromophenyl)cyclobutanecarboxylic acid. The information is structured to be a valuable resource for its application in chemical research and drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(3-bromophenyl)cyclobutane-1-carboxylic acid |
| CAS Number | 926261-31-6[1] |
| Molecular Formula | C₁₁H₁₁BrO₂[2] |
| Molecular Weight | 255.11 g/mol [2] |
| Chemical Structure |
|
Physicochemical Properties
A summary of the available experimental and predicted physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. The predicted values are derived from computational models and data for structurally similar compounds.
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 375.5 ± 42.0 °C (Predicted for isomer)[3] | ChemicalBook |
| Solubility | Data not available | - |
| pKa | 4.65 ± 0.40 (Predicted for isomer) | ChemicalBook |
| LogP | Data not available | - |
Note: Predicted values are for the structural isomer 3-(3-bromophenyl)cyclobutanecarboxylic acid and should be used as an estimation for this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be employed for the characterization of this compound.
The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Potentiometric titration is a reliable method for its determination.[4][5]
Principle: This method involves the gradual titration of a solution of the acidic compound with a standardized basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[5]
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the acidic solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
Determine the equivalence point, which is the point of inflection on the titration curve.
-
The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[6]
-
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable method for LogP determination.[7]
Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water, representing the lipid and aqueous environments in the body, respectively. The LogP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[7]
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is then calculated as: LogP = log₁₀(P).[7]
-
Synthesis Workflow
Caption: Generalized synthesis of this compound.
Experimental Workflow Description:
-
Deprotonation: 3-Bromophenylacetonitrile is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.
-
Cyclization: The carbanion undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form the cyclobutane ring, yielding the intermediate 1-(3-bromophenyl)cyclobutanecarbonitrile.
-
Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid using strong acidic conditions, such as aqueous sulfuric acid with heating, to afford the final product, this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The provided experimental protocols offer a starting point for the empirical determination of these crucial parameters.
References
- 1. 926261-31-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 926261-31-6 [chemicalbook.com]
- 3. Cyclobutanecarboxylic acid, 3-(3-bromophenyl)- CAS#: 1512074-73-5 [m.chemicalbook.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. web.williams.edu [web.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclobutanecarboxylic Acid (CAS 926261-31-6)
Disclaimer: A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed limited technical information for 1-(3-Bromophenyl)cyclobutanecarboxylic acid. This compound is primarily available as a research chemical or building block from various commercial suppliers. Consequently, detailed experimental data on its synthesis, physical properties, and biological activity are not extensively documented. This guide provides the available information and outlines a plausible, though hypothetical, synthetic route based on established chemical principles.
Introduction
This compound is a synthetic organic compound featuring a cyclobutane ring and a bromophenyl substituent. Its structure makes it a potentially valuable intermediate in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can be used to explore chemical space in drug design, and the bromo-functionalization allows for further chemical modifications, such as cross-coupling reactions.
Physicochemical Properties
Detailed, experimentally verified physicochemical data for this compound are not available in the literature. The following table summarizes the basic information gathered from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 926261-31-6 | Commercial Suppliers[1][2] |
| Molecular Formula | C₁₁H₁₁BrO₂ | Commercial Suppliers[1][2] |
| Molecular Weight | 255.11 g/mol | Commercial Suppliers[1][2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Synthesis
A specific, peer-reviewed, and validated experimental protocol for the synthesis of this compound is not available. However, a common and effective method for the preparation of 1-aryl-cyclobutanecarboxylic acids involves the alkylation of an arylacetonitrile with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile. The following represents a hypothetical, yet chemically sound, experimental protocol for its synthesis.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
This step involves the dialkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
-
Materials:
-
3-Bromophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or another suitable strong base (e.g., LDA, KHMDS)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of isopropanol, followed by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-bromophenyl)cyclobutane-1-carbonitrile.
-
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound
This step involves the vigorous hydrolysis of the nitrile functionality to a carboxylic acid under basic or acidic conditions.
-
Materials:
-
1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or ethylene glycol as a co-solvent
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) in ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 6 M, 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 12-48 hours, monitoring the disappearance of the starting material by TLC. Ammonia gas will be evolved.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure this compound.
-
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain.
Biological and Pharmacological Activity
There is no published research on the biological or pharmacological activity of this compound. Consequently, no information on its mechanism of action or associated signaling pathways is available.
Experimental Workflows and Logical Relationships
Due to the lack of experimental data and described biological activities, diagrams for experimental workflows or signaling pathways cannot be generated. However, a logical workflow for the hypothetical synthesis is presented below in DOT language.
Caption: Hypothetical two-step synthesis of the target compound.
Conclusion
This compound is a chemical compound with potential applications as a building block in research and development. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, physicochemical properties, and biological activities. The information provided in this guide is based on data from commercial suppliers and a hypothetical synthetic route derived from general organic chemistry principles. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C11H11BrO2 | [1][2] |
| Molecular Weight | 255.11 g/mol | [1][2] |
| CAS Number | 926261-31-6 | [1][2] |
| MDL Number | MFCD08443228 | [1][2] |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This protocol describes a plausible synthetic route. Researchers should adapt this methodology based on laboratory conditions and available reagents.
Materials:
-
1-Bromo-3-iodobenzene
-
Cyclobutanecarboxylic acid
-
n-Butyllithium (n-BuLi)
-
Dry tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve cyclobutanecarboxylic acid in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting dianion solution at -78 °C for 1 hour.
-
In a separate flask, dissolve 1-bromo-3-iodobenzene in dry THF.
-
Add the solution of 1-bromo-3-iodobenzene to the dianion solution dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with 30% B, increasing to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Workflow and Pathway Visualizations
The following diagrams illustrate key processes relevant to the study of this compound.
Caption: Experimental workflow from synthesis to biological screening.
Caption: Hypothetical signaling pathway modulation.
References
An In-depth Technical Guide on the Potential Biological Activity of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the potential biological activities of 1-(3-Bromophenyl)cyclobutanecarboxylic acid based on available scientific literature for structurally related compounds. As of the date of this publication, no direct studies on the biological activity of this compound have been identified. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's properties.
Introduction
This compound is a synthetic organic compound featuring a cyclobutane ring and a 3-bromophenyl substituent. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active molecules. The cyclobutane ring is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and unique three-dimensional structures. The bromophenyl group is a common substituent in drug candidates, often contributing to target binding through halogen bonding and other interactions.
This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known biological profiles of its close structural analogs. By analyzing the structure-activity relationships (SAR) of these related compounds, we can extrapolate potential therapeutic targets and research directions for the title compound.
Predicted Biological Activities Based on Structural Analogs
Based on the biological activities of structurally similar compounds, two primary areas of potential activity for this compound emerge: kinase inhibition and inhibition of 3-hydroxykynurenine transaminase (HKT) .
Potential as a Kinase Inhibitor
The 3-bromophenyl moiety is a key feature in a known selective Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This suggests that this compound may also exhibit inhibitory activity against kinases, a critical class of enzymes in cellular signaling and a major target in oncology.
The following table summarizes the in vitro inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against a panel of kinases.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Aurora A | 98 | 0.168 |
| Aurora B | 25 | >10 |
| EGFR | 15 | >10 |
| VEGFR2 | 12 | >10 |
| CDK2 | 8 | >10 |
| Src | 18 | >10 |
Aurora A kinase is a key regulator of mitotic entry and progression. Its signaling pathway is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation. Inhibition of Aurora A can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Predicted inhibition of the Aurora A kinase signaling pathway.
In Vitro Kinase Inhibitory Assay (Based on the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., Aurora A).
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT).
-
ATP at a concentration near the Km for the specific kinase.
-
Substrate peptide.
-
Test compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the test compound on cell cycle progression.
-
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Propidium iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Potential as a 3-hydroxykynurenine transaminase (HKT) Inhibitor
The isomeric compound, 1-(4-Bromophenyl)cyclobutanecarboxylic acid, and its analogs have been identified as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme crucial for the detoxification of 3-hydroxykynurenine in mosquitoes. This suggests a potential application for this compound as a larvicide.
HKT is a key enzyme in the tryptophan metabolism pathway in mosquitoes. It converts the potentially toxic 3-hydroxykynurenine into the more stable xanthurenic acid. Inhibition of HKT leads to an accumulation of 3-hydroxykynurenine, which can cause oxidative stress and mortality in mosquito larvae.
Caption: Predicted inhibition of the HKT enzyme in the tryptophan metabolism pathway.
3-hydroxykynurenine transaminase (HKT) Inhibition Assay
-
Objective: To measure the inhibitory effect of the test compound on HKT activity.
-
Materials:
-
Recombinant HKT enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 µM pyridoxal-5'-phosphate).
-
3-hydroxykynurenine (substrate).
-
α-ketoglutarate (co-substrate).
-
Test compound dissolved in DMSO.
-
96-well UV-transparent plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, combine the assay buffer, HKT enzyme, and the test compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 3-hydroxykynurenine and α-ketoglutarate.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the consumption of α-ketoglutarate) or the increase in absorbance at a wavelength specific to the product.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Mosquito Larvicidal Bioassay
-
Objective: To assess the toxicity of the test compound to mosquito larvae.
-
Materials:
-
Third or fourth instar mosquito larvae (e.g., Aedes aegypti or Anopheles gambiae).
-
Dechlorinated water.
-
Test compound dissolved in a suitable solvent (e.g., ethanol or acetone).
-
Beakers or small cups.
-
Pipettes.
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare a series of dilutions of the test compound in dechlorinated water.
-
Place 20-25 larvae in each beaker containing 100 mL of the test solution.
-
Prepare a control group with the solvent only and a negative control with dechlorinated water.
-
Maintain the larvae at a constant temperature and humidity.
-
Record the number of dead larvae at 24 and 48 hours.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Structure-Activity Relationship (SAR) Discussion
The potential biological activities of this compound are predicated on the contributions of its key structural features:
-
Cyclobutane Ring: This rigid scaffold serves to orient the phenyl ring and the carboxylic acid in a defined spatial arrangement. The conformational constraint imposed by the cyclobutane ring can enhance binding affinity to a target protein by reducing the entropic penalty of binding.
-
3-Bromophenyl Group: The position of the bromine atom on the phenyl ring is critical. In the case of the Aurora A kinase inhibitor, the meta position of the bromo-substituent is likely important for optimal interaction with the kinase active site. Halogen bonding between the bromine atom and a carbonyl oxygen or other hydrogen bond acceptor in the protein is a plausible binding interaction. For HKT inhibition, the electronic and steric effects of the bromine at the meta position, as opposed to the para position in the known analogs, would need to be investigated to predict its impact on activity.
-
Carboxylic Acid: This functional group can participate in hydrogen bonding or ionic interactions with amino acid residues in the target protein's binding pocket. It also imparts polarity to the molecule, which can influence its solubility and pharmacokinetic properties.
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, a predictive analysis based on its structural analogs suggests two promising avenues for investigation: kinase inhibition, particularly of cell cycle-related kinases like Aurora A, and inhibition of mosquito HKT for potential larvicidal applications.
Future research should focus on the following:
-
In vitro screening: The compound should be tested against a panel of kinases to identify potential targets.
-
Enzymatic assays: If a kinase target is identified, detailed IC50 determination and mechanism of inhibition studies should be performed. Similarly, its activity against HKT should be quantified.
-
Cell-based assays: The effect of the compound on cell proliferation, cell cycle, and apoptosis in relevant cancer cell lines should be investigated.
-
Larvicidal bioassays: The toxicity of the compound against various mosquito species should be determined.
-
Structural biology: Co-crystallization of the compound with its target protein(s) would provide valuable insights into its binding mode and facilitate further structure-based drug design.
The unique combination of a cyclobutane scaffold and a 3-bromophenyl group makes this compound a compelling candidate for biological evaluation, with the potential to yield novel therapeutic agents or agrochemicals.
Spectroscopic Profile of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)cyclobutanecarboxylic acid (CAS No. 926261-31-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet, broad | 1H | -COOH |
| ~7.65 | Triplet | 1H | Ar-H |
| ~7.50 | Doublet | 1H | Ar-H |
| ~7.40 | Doublet | 1H | Ar-H |
| ~7.25 | Triplet | 1H | Ar-H |
| ~2.80-2.95 | Multiplet | 2H | Cyclobutane-H (α to Ar) |
| ~2.55-2.70 | Multiplet | 2H | Cyclobutane-H (α to Ar) |
| ~2.00-2.20 | Multiplet | 2H | Cyclobutane-H (β to Ar) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O (Carboxylic Acid) |
| ~145 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~123 | Ar-C-Br |
| ~122 | Ar-CH |
| ~55 | C (quaternary, cyclobutane) |
| ~32 | CH₂ (cyclobutane) |
| ~18 | CH₂ (cyclobutane) |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |
| ~700 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 209/211 | Medium | [M - COOH]⁺ |
| 183/185 | Medium | [M - C₄H₆O₂]⁺ |
| 155/157 | High | [C₆H₄Br]⁺ |
| 128 | Medium | [C₁₀H₈]⁺ (from rearrangement) |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of a solid organic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse width with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 350 amu.
-
The ion source temperature should be maintained at around 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.
solubility of 1-(3-Bromophenyl)cyclobutanecarboxylic acid in organic solvents
An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted carboxylic acid containing a bromophenyl group attached to a cyclobutane ring. Its unique structure, incorporating both polar (carboxylic acid) and nonpolar (bromophenyl, cyclobutane) moieties, dictates its solubility profile in different organic solvents. Understanding this solubility is crucial for a range of applications in drug development, including formulation, purification, and chemical synthesis.
The presence of the carboxylic acid group suggests that the molecule will exhibit some degree of polarity and the capacity for hydrogen bonding, which will influence its solubility in protic and polar aprotic solvents. Conversely, the bulky and nonpolar bromophenyl and cyclobutyl groups will contribute to its solubility in nonpolar organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | The polar nature of these solvents can solvate the carboxylic acid group, while the organic portion of the molecule is compatible with the solvent's structure. |
| Low-Polarity Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton, and their overall lower polarity is compatible with the nonpolar parts of the molecule. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is suitable for dissolving the compound, and the presence of the bromine atom on the phenyl ring may enhance compatibility. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvents can interact with the bromophenyl group of the solute via π-π stacking, but the polar carboxylic acid group may limit solubility. |
| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the carboxylic acid group makes it incompatible with the nonpolar nature of these solvents. The nonpolar regions of the molecule are not sufficient to overcome this incompatibility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[1]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
-
Sample Preparation for Analysis:
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method (or other suitable technique) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula:
S = (Concentration of diluted sample) x (Dilution factor)
-
3.3. Data Presentation
The determined solubility values should be tabulated for easy comparison, as shown in the example table below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Solvent 1 | 25 | Value | Value |
| Solvent 2 | 25 | Value | Value |
| ... | ... | ... | ... |
Visualizations
4.1. Logical Relationship of Solubility
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of the target compound.
4.2. Experimental Workflow for Solubility Determination
The diagram below outlines the sequential steps of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
References
The Cyclobutane Carboxylic Acids: A Journey of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of cyclobutane carboxylic acids is a fascinating chronicle of chemical discovery, marked by early misconceptions, ingenious synthetic strategies, and eventual application in the development of crucial pharmaceuticals. This guide delves into the core of this history, presenting a detailed account of their discovery, the evolution of their synthesis, and their impact on medicinal chemistry.
A Contentious Beginning: The Case of 1,3-Cyclobutanedicarboxylic Acid
The late 19th century witnessed the first attempts to synthesize cyclobutane dicarboxylic acids, a journey fraught with errors and misinterpretations. In 1881, W. Markownikoff and A. Krestownikoff reported what they believed to be the synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their work, along with subsequent studies by other prominent chemists like William Perkin, led to a series of publications describing various synthetic methods. However, it was later revealed that all syntheses published before 1950 were erroneous.[1]
A significant breakthrough came in 1942 when Buchman demonstrated that the compound identified by Perkin as a 1,3-cyclobutane derivative was, in fact, α-methyleneglutaric acid.[1] The early confusion stemmed from a series of unusual reactions and incorrect assumptions based on melting points, a common analytical tool of the era.[1] This historical episode underscores the importance of rigorous structural elucidation in organic chemistry.
The following diagram illustrates the timeline of the historical confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid.
The Dawn of Authentic Cyclobutane Carboxylic Acids: Synthesis and Key Derivatives
The first successful and unambiguous synthesis of a cyclobutane carboxylic acid derivative was that of 1,1-cyclobutanedicarboxylic acid . This was achieved through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis.[2] This pivotal development paved the way for the preparation of the parent cyclobutanecarboxylic acid via decarboxylation of the dicarboxylic acid.[2][3][4]
Over the years, a variety of synthetic methods have been developed to access cyclobutane carboxylic acids and their derivatives. These include:
-
Malonic Ester Synthesis: A classic and reliable method for forming the cyclobutane ring.[2]
-
[2+2] Photocycloaddition: A powerful modern technique for constructing the cyclobutane ring from alkenes, particularly useful for creating substituted derivatives.[5][6]
-
Ring Contraction: Another approach involves the oxidative ring contraction of larger rings, such as cyclopentanone.[7]
-
C-H Functionalization: More recent strategies employ C-H activation to introduce functional groups onto a pre-existing cyclobutane ring.[8][9][10]
The following diagram illustrates a general synthetic workflow for the preparation of cyclobutanecarboxylic acid and some of its important derivatives.
Physicochemical and Spectroscopic Data of Key Cyclobutane Carboxylic Acids
The following tables summarize key physical and spectroscopic data for cyclobutanecarboxylic acid and some of its important derivatives.
Table 1: Physical Properties of Selected Cyclobutane Carboxylic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Cyclobutanecarboxylic acid | 3721-95-7 | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 |
| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C₆H₈O₄ | 144.13 | 156–158 | - |
| 3-Oxocyclobutanecarboxylic acid | 23761-23-1 | C₅H₆O₃ | 114.10 | - | - |
| 3-Chlorocyclobutanecarboxylic acid | 25143-37-5 | C₅H₇ClO₂ | 134.56 | - | 131–137 (15 mmHg) |
| 1-Aminocyclobutanecarboxylic acid | 22264-50-2 | C₅H₉NO₂ | 115.13 | - | - |
Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid
| Spectroscopy | Key Features |
| ¹H NMR | δ (ppm): ~11.0-12.0 (1H, s, COOH), ~3.1-3.2 (1H, m, CH-COOH), ~1.8-2.4 (6H, m, CH₂)[11] |
| ¹³C NMR | δ (ppm): ~182 (C=O), ~40 (CH-COOH), ~25 (CH₂), ~18 (CH₂) |
| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch)[12] |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key cyclobutane carboxylic acids, adapted from established procedures.
Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]
Materials:
-
Ethyl malonate (160 g, 1 mol)
-
Trimethylene bromide (212 g, 1.05 mol)
-
Sodium (46 g, 2 gram atoms)
-
Absolute ethanol (800 mL)
-
Potassium hydroxide (112 g)
-
Hydrochloric acid (12 N)
-
Ether
-
Ethyl acetate
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, place the ethyl malonate and trimethylene bromide.
-
Prepare a solution of sodium in absolute ethanol.
-
Slowly add the sodium ethoxide solution to the flask while maintaining the temperature at 60-65 °C.
-
After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein.
-
Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Steam distill the mixture to isolate the crude ethyl 1,1-cyclobutanedicarboxylate.
-
Separate the ester layer and extract the aqueous layer with ether.
-
Combine the organic layers and remove the ether.
-
Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove the ethanol and evaporate the mixture to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Extract the aqueous solution with ether.
-
Dry the ether extracts and remove the solvent.
-
Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
Synthesis of Cyclobutanecarboxylic Acid[2][3]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Metal or oil bath
Procedure:
-
Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the flask in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.
-
Raise the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.
-
Redistill the crude product to obtain pure cyclobutanecarboxylic acid.
The Role of Cyclobutane Carboxylic Acids in Drug Development
The unique conformational properties and metabolic stability of the cyclobutane ring have made it an attractive scaffold in medicinal chemistry.[13] Cyclobutane carboxylic acid derivatives have been incorporated into a variety of bioactive molecules and approved drugs.
-
Tuftsin Analogs: 1-Aminocyclobutanecarboxylic acid derivatives have been synthesized and incorporated into the immunomodulatory peptide tuftsin.[14][15][16] These analogs have shown enhanced biological activity and resistance to enzymatic degradation compared to the parent peptide.[14][15]
-
Pharmaceutical Building Blocks: Cyclobutanecarboxylic acid is a key intermediate in the synthesis of several approved drugs, including the opioid analgesics Butorphanol and Nalbuphine , and the hepatitis C virus protease inhibitor Boceprevir .[7][17]
-
RORγt Inverse Agonists: A cis-1,3-disubstituted cyclobutane carboxylic acid serves as a crucial scaffold for TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, which has potential applications in treating autoimmune diseases.[18]
The incorporation of the cyclobutane motif can influence a drug's pharmacokinetic and pharmacodynamic properties, often leading to improved potency, selectivity, and metabolic stability.
Conclusion
The journey of cyclobutane carboxylic acids from a subject of historical chemical debate to a valuable tool in modern drug discovery is a testament to the progress of organic chemistry. The initial challenges in their synthesis have been overcome by the development of a diverse array of synthetic methodologies. Today, these strained cyclic molecules continue to be of great interest to researchers in both academia and industry, offering unique structural features for the design of novel therapeutics and functional materials. The ongoing exploration of new synthetic routes and applications ensures that the story of cyclobutane carboxylic acids is far from over.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 12. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Role of the Bromophenyl Group in Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of a bromophenyl moiety into carboxylic acid derivatives is a pivotal strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of the bromophenyl group, including its impact on target binding, physicochemical properties, and metabolic stability. We will explore its function as a key structural element in enhancing biological activity, with a particular focus on kinase inhibition. This guide will present quantitative biological data, detailed experimental protocols for synthesis and bioassays, and visual representations of relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Versatility of the Bromophenyl Group
The bromophenyl group is a common substituent in pharmacologically active molecules. Its utility extends beyond that of a simple synthetic intermediate; it plays a crucial role in modulating a compound's biological activity and pharmacokinetic profile. The bromine atom, a halogen, can significantly influence a molecule's properties in several ways:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (such as oxygen or nitrogen) in the active site of a biological target.[1][2] This directional interaction can enhance binding affinity and selectivity.[1][2]
-
Physicochemical Properties: The introduction of a bromine atom increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, and the presence of a bromine atom can block sites of metabolism on the phenyl ring, potentially increasing the half-life of a drug.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the exploration of structure-activity relationships (SAR).
This guide will use the case study of a bromophenyl-containing carboxylic acid derivative that acts as a kinase inhibitor to illustrate these principles in detail.
Case Study: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as an Aurora A Kinase Inhibitor
A notable example of a bromophenyl carboxylic acid derivative with potent biological activity is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This compound has been identified as a selective inhibitor of Aurora A kinase, a key regulator of mitosis that is often overexpressed in various cancers.[3][4][5] The bromophenyl group is critical for its inhibitory activity.
Quantitative Biological Data
The inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and related analogs against Aurora A kinase highlights the importance of the bromophenyl moiety. The following table summarizes key quantitative data from in vitro assays.
| Compound ID | Structure | Target Kinase | Inhibition at 10 µM (%) | IC50 (µM) | Cell Line (for IC50) |
| 6e | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 85.3 | 168.78 | MCF-7 (Breast Cancer)[4][6] |
| 6d | 8-Fluoro-2-phenylquinazoline-4-carboxylic acid (non-brominated analog) | Aurora A | 45.2 | >1000 | Not specified |
| 6b | 2-(3-Chlorophenyl)quinazoline-4-carboxylic acid | Aurora A | 78.9 | Not specified | Not specified |
| 6c | 8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid | Aurora A | 35.6 | Not specified | Not specified |
Data extracted from Elsherbeny et al., 2022.[6]
The data clearly demonstrates that the presence of a halogen at the 3-position of the phenyl ring significantly enhances the inhibitory activity against Aurora A kinase, with the bromo-substituted compound (6e) being the most potent among the tested derivatives.[6] The non-brominated analog (6d) shows markedly reduced activity, underscoring the critical role of the halogen in this scaffold.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the lead compound and the biochemical assay used to determine its inhibitory activity.
Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)
The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid can be achieved through a multi-step process. The following is a representative protocol based on published literature.[3]
Experimental Workflow: Synthesis of Compound 6e
References
- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 1-(3-bromophenyl)cyclobutanecarboxylic acid and its derivatives is of significant interest to the fields of medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring, a strained four-membered carbocycle, into molecular scaffolds offers several advantages for the design of novel therapeutic agents. The rigid nature of the cyclobutane moiety provides a means to conformationally constrain flexible molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, potentially improving pharmacokinetic properties like metabolic stability and oral bioavailability.
The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid functional group is a key pharmacophoric element present in many drugs and can participate in crucial hydrogen bonding interactions with biological receptors. It also serves as a synthetic precursor for the preparation of a wide range of derivatives, including esters, amides, and alcohols, further expanding the accessible chemical space for drug development.
Derivatives of 1-arylcyclobutanecarboxylic acids have been explored as modulators of various biological targets. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The synthetic protocols provided herein offer a reliable pathway to access this valuable building block and its derivatives for further investigation in drug discovery programs.
Synthetic Workflow
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the 1-(3-bromophenyl)cyclobutane-1-carbonitrile intermediate, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Experimental Protocols
Part 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
This protocol describes the synthesis of the nitrile intermediate via a phase-transfer catalyzed alkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane.
Materials:
-
3-Bromophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenylacetonitrile (1.0 eq) in toluene (50 mL).
-
Add tetrabutylammonium bromide (0.1 eq) to the solution.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
With vigorous stirring, add the aqueous NaOH solution (5.0 eq) to the reaction mixture.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-bromophenyl)cyclobutane-1-carbonitrile.
Part 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to this compound
Two common methods for the hydrolysis of the nitrile are provided below: acidic and basic hydrolysis.
Method A: Acidic Hydrolysis
Materials:
-
1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, add 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (2:1 v/v, 20 mL) to the nitrile.
-
Heat the mixture to reflux (approximately 120 °C) and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the ether extracts from step 8, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate).
Method B: Basic Hydrolysis
Materials:
-
1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol (30 mL).
-
Add an aqueous solution of NaOH or KOH (3.0 eq in 20 mL of water).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization as described in Method A.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Nitrile Synthesis | 3-Bromophenylacetonitrile, 1,3-Dibromopropane | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | 60-75 | >95 |
| 2. Nitrile Hydrolysis (Acidic) | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, H₂SO₄ | This compound | 70-85 | >98 |
| 2. Nitrile Hydrolysis (Basic) | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, NaOH | This compound | 75-90 | >98 |
Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.
Logical Relationship of Synthetic Steps
Application Notes and Protocols: 1-(3-Bromophenyl)cyclobutanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, integrating a rigid cyclobutane ring with a synthetically tractable bromophenyl group. While direct biological applications of this specific molecule are emerging, its structural motifs are present in compounds with significant therapeutic potential. The cyclobutane moiety serves as a bioisostere for other cyclic or aromatic structures, offering unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The 3-bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
These notes provide an overview of the potential applications of this compound, drawing from studies on analogous structures, and offer detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Oncology: The "3-bromophenyl" moiety is a key feature in some potent enzyme inhibitors, such as selective Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation and are overexpressed in many human cancers. Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of this compound could be explored for similar activities. For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor that induces apoptosis.[1][2]
-
Neurological Disorders: Urea derivatives of cyclobutanecarboxylic acid have been shown to possess central nervous system (CNS) depressant properties, including myorelaxant and anticonvulsant activities. This suggests that amides or other derivatives of this compound could be investigated for their potential in treating neurological conditions.[3]
-
Infectious Diseases: The cyclobutane ring is found in some natural products with antimicrobial properties. While not directly demonstrated for this specific compound, the scaffold is of interest in the development of novel anti-infective agents.
Quantitative Data from Analogous Compounds
The following table summarizes the biological activity of compounds structurally related to this compound. This data provides a rationale for the exploration of the title compound and its derivatives in similar assays.
| Compound | Target/Assay | Activity Type | Value | Cell Line/Organism | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Inhibition | IC50: 168.78 µM | MCF-7 | [1] |
| 1-Cyclobutanecarbonyl-3-n-butylurea | Anticonvulsant | Protection | - | Pentylenetetrazole-induced convulsions | [3] |
| 1-Cyclobutanecarbonyl-3-(1-adamantyl)urea | Anticonvulsant | Protection | - | Pentylenetetrazole-induced convulsions | [3] |
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Tumor Growth Inhibition | Reduction | Significant | HT1080 cells in nude mice | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for creating similar structures.
Step 1: Synthesis of Diethyl 2-(3-bromophenyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add 1,3-dibromobenzene and a suitable palladium catalyst (e.g., Pd(PPh3)4).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 2-(3-bromophenyl)malonate.
Step 2: Synthesis of Diethyl 1-(3-bromophenyl)-1,1-cyclobutanedicarboxylate
-
To a solution of diethyl 2-(3-bromophenyl)malonate in a suitable solvent (e.g., DMF), add sodium hydride portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add 1,3-dibromopropane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Dissolve the diethyl 1-(3-bromophenyl)-1,1-cyclobutanedicarboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 4-8 hours until hydrolysis is complete (monitored by TLC).
-
Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate to obtain the crude dicarboxylic acid.
-
Heat the crude dicarboxylic acid at a temperature above its melting point (typically 150-180°C) until gas evolution (CO2) ceases.
-
Cool the residue and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Caption: Proposed synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is adapted from studies on related anticancer compounds.[1]
-
Cell Plating: Seed cells (e.g., MCF-7, NCI-H460, SF-268) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Add 0.4% sulforhodamine B (SRB) solution and incubate at room temperature for 10 minutes.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization and Absorbance Reading: Add 10 mM TRIS base solution to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Cell Cycle Analysis
This protocol can be used to determine if derivatives of this compound induce cell cycle arrest.[1]
-
Cell Treatment: Seed a suitable cancer cell line (e.g., MCF-7) in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway and Structure-Activity Relationships
Potential Signaling Pathway Inhibition
Derivatives of this compound could potentially inhibit the Aurora A kinase pathway, similar to other 3-bromophenyl-containing compounds.
Caption: Potential inhibition of the Aurora A kinase signaling pathway.
Structure-Activity Relationship (SAR) Logic
The development of potent drug candidates from the this compound scaffold would involve systematic modifications to explore the SAR.
Caption: Logical workflow for exploring the SAR of the scaffold.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its rigid core and modifiable aromatic ring provide a framework for developing compounds with potentially high affinity and selectivity for various biological targets. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the medicinal chemistry potential of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and neuropharmacology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,3-Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective reaction conditions for the synthesis of 1,3-substituted cyclobutanes. This class of compounds holds significant interest in medicinal chemistry as bioisosteres for aromatic rings, offering improved physicochemical properties and novel intellectual property. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data to guide methodology selection.
Introduction to 1,3-Substituted Cyclobutanes
Cyclobutanes, particularly those with a 1,3-substitution pattern, are increasingly incorporated into drug candidates due to their rigid, three-dimensional structures. This well-defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the non-planar nature of the cyclobutane ring provides an escape from the "flatland" of aromatic scaffolds, often improving properties such as solubility and metabolic stability.
Several synthetic methodologies have been developed to access this valuable structural motif. The choice of method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This document outlines four primary strategies:
-
[2+2] Cycloaddition of Allenoates and Alkenes: A powerful and versatile method for the rapid construction of the cyclobutane core.
-
Photochemical [2+2] Cycloaddition of Enones and Alkenes: Utilizes light to induce the formation of the four-membered ring, often with high stereoselectivity.
-
Intramolecular Cyclization of Malonate Esters: A classic approach involving the formation of a cyclic diester followed by decarboxylation.
-
[2+2] Cycloaddition of Dichloroketene with Alkenes: A robust method that yields dichlorocyclobutanones, which can be further functionalized.
-
Ring Expansion of Spirocyclopropanes: A newer strategy that offers a diastereoselective route to highly substituted cyclobutanes.
Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates and Alkenes
This method provides a rapid and high-yielding route to 1,3-substituted cyclobutanes under simple and robust reaction conditions.[1][2] The use of a Lewis acid promoter is crucial for the activation of the allenoate, facilitating the cycloaddition with a variety of terminal alkenes.[1][3][4]
Reaction Scheme:
Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and an Alkene.
Reaction Conditions and Substrate Scope:
The reaction is typically carried out at low temperatures in a chlorinated solvent. A variety of Lewis acids can be employed, with ethylaluminum dichloride (EtAlCl₂) often providing optimal results. The reaction tolerates a wide range of functional groups on the alkene partner.
| Entry | Alkene | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | EtAlCl₂ | CH₂Cl₂ | -78 | 1 | 90 | [1] |
| 2 | 4-Methylstyrene | EtAlCl₂ | CH₂Cl₂ | -78 | 1 | 88 | [1] |
| 3 | 4-Chlorostyrene | EtAlCl₂ | CH₂Cl₂ | -78 | 1 | 85 | [1] |
| 4 | 1-Octene | EtAlCl₂ | CH₂Cl₂ | -78 | 1 | 82 | [1] |
| 5 | Methylenecyclohexane | EtAlCl₂ | CH₂Cl₂ | -78 | 1 | 86 | [1] |
Experimental Protocol: Synthesis of Phenyl 2-(3-phenylcyclobutylidene)acetate
To a flame-dried flask under a nitrogen atmosphere is added phenyl 2,3-butadienoate (1.0 equiv). The flask is cooled to -78 °C, and dry dichloromethane is added. Styrene (1.2 equiv) is then added, followed by the dropwise addition of a 1.0 M solution of ethylaluminum dichloride in hexanes (1.1 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-substituted cyclobutane.
Photochemical [2+2] Cycloaddition of Enones and Alkenes
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings, forming two new carbon-carbon bonds and up to four new stereocenters in a single step.[5] The reaction proceeds via the photoexcitation of an enone to its triplet state, which then reacts with a ground-state alkene.
Reaction Workflow:
Caption: General workflow for a photochemical [2+2] cycloaddition reaction.
Reaction Conditions and Substrate Scope:
The choice of solvent and photosensitizer (if required) is critical for the success of these reactions. The diastereoselectivity of the cycloaddition can often be controlled by the reaction conditions and the nature of the substrates.
| Entry | Enone | Alkene | Solvent | Light Source | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 2'-Hydroxychalcone | Styrene | Toluene | 23W CFL | 12 | 80 | >20:1 | [6] |
| 2 | Cyclopentenone | Cyclopentene | Acetone | Medium-pressure Hg lamp | 24 | 75 | - | [5] |
| 3 | 4,4-Dimethylcyclohex-2-en-1-one | 1,1-Dichloroethene | Acetonitrile | Medium-pressure Hg lamp | 8 | 90 | - | [7] |
Experimental Protocol: Synthesis of a Diarylcyclobutane via Lewis Acid Catalyzed Triplet Sensitization
In a Schlenk tube, 2'-hydroxychalcone (1.0 equiv), styrene (2.0 equiv), Sc(OTf)₃ (10 mol%), and t-BuPybox (15 mol%) are dissolved in toluene. The solution is degassed via three freeze-pump-thaw cycles. Ru(bpy)₃(PF₆)₂ (2.5 mol%) is added, and the mixture is irradiated with a 23W compact fluorescent lamp (CFL) at room temperature for 12 hours. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the diarylcyclobutane product.[6]
Intramolecular Cyclization of Malonate Esters
The intramolecular cyclization of a malonate ester with a 1,3-dihalopropane is a well-established method for the synthesis of cyclobutane-1,1-dicarboxylates.[1] These can then be hydrolyzed and decarboxylated to afford the corresponding cyclobutanecarboxylic acid.
Logical Relationship of Synthetic Steps:
Caption: Logical progression for the synthesis of a 1,3-substituted cyclobutane via the malonic ester synthesis.
Reaction Conditions:
The success of this reaction relies on the use of a suitable base to deprotonate the malonate ester and a dihalide that can undergo two successive Sₙ2 reactions.
| Diethyl Malonate Derivative | Dihalide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl malonate | 1,3-Dibromopropane | NaOEt | EtOH | 60-65 | 53-55 | [1] |
| Diethyl methylmalonate | 1,3-Dibromopropane | NaOEt | EtOH | Reflux | ~60 | [8] |
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, is added diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.05 equiv). A solution of sodium ethoxide is prepared by dissolving sodium (2.0 equiv) in absolute ethanol. The sodium ethoxide solution is added dropwise to the stirred mixture while maintaining the temperature at 60-65 °C. After the addition is complete, the mixture is heated on a steam bath for 2 hours. Water is then added to dissolve the sodium bromide precipitate, and the ethanol is removed by distillation. The product is isolated by steam distillation, followed by extraction of the distillate with ether. The combined organic layers are dried and concentrated, and the crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[1]
[2+2] Cycloaddition of Dichloroketene with Alkenes
The [2+2] cycloaddition of dichloroketene with alkenes is a highly reliable method for the synthesis of 2,2-dichlorocyclobutanones.[7] Dichloroketene is typically generated in situ from trichloroacetyl chloride and activated zinc or triethylamine. The resulting dichlorocyclobutanones are versatile intermediates that can be dehalogenated to afford the parent cyclobutanone or undergo ring-expansion reactions.
Reaction Conditions and Substrate Scope:
This reaction is compatible with a wide range of alkenes, including those that are unactivated. The use of activated zinc is often preferred for the generation of dichloroketene as it can lead to higher yields.
| Alkene | Dichloroketene Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclopentene | Trichloroacetyl chloride, Zn(Cu) | Diethyl ether | Reflux | 70 | [7] |
| Cycloheptatriene | Trichloroacetyl chloride, Zn | Diethyl ether | Reflux | 65 | [9] |
| Indene | Trichloroacetyl chloride, Et₃N | Hexane | 0 | 85 | [7] |
Experimental Protocol: Synthesis of 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one
To a stirred suspension of activated zinc dust (2.0 equiv) in dry diethyl ether is added a solution of cycloheptatriene (1.0 equiv) and trichloroacetyl chloride (1.2 equiv) in dry diethyl ether dropwise under a nitrogen atmosphere. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired dichlorocyclobutanone.[9]
Ring Expansion of Spirocyclopropanes
A more recent and highly diastereoselective method for the synthesis of substituted cyclobutanes involves the ring expansion of spirocyclopropanes with stabilized sulfonium ylides.[6][10] This reaction provides a regioselective route to highly functionalized cyclobutane systems.
Reaction Conditions and Substrate Scope:
The reaction is typically carried out in a high-boiling solvent at elevated temperatures. The nature of the substituents on both the spirocyclopropane and the sulfonium ylide can influence the reaction outcome.
| Spirocyclopropane | Sulfonium Ylide | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 6,6-Dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Dimethylsulfonium benzoylmethylide | Chlorobenzene | 80 | 6 | 86 | >99:1 | [10] |
| 6,6-Dimethyl-1-(p-tolyl)-5,7-dioxaspiro[2.5]octane-4,8-dione | Dimethylsulfonium benzoylmethylide | Chlorobenzene | 80 | 6 | 80 | >99:1 | [10] |
| 6,6-Dimethyl-1-(p-bromophenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione | Dimethylsulfonium benzoylmethylide | Chlorobenzene | 80 | 6 | 75 | >99:1 | [10] |
Experimental Protocol: General Procedure for the Ring Expansion of Spirocyclopropanes
To a solution of the spirocyclopropane (1.0 equiv) in chlorobenzene is added the stabilized sulfonium ylide (1.5 equiv). The reaction mixture is stirred at 80 °C for the time indicated in the table above. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding spirocyclobutane.[10]
Conclusion
The synthesis of 1,3-substituted cyclobutanes can be achieved through a variety of reliable methods. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the selection and implementation of the most suitable method for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved 12. a) When diethyl malonate was treated with two | Chegg.com [chegg.com]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the quality and safety of the final drug substance. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, which is broadly applicable to many carboxylic acids.[1][2]
Principle of Recrystallization
The principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, being present in smaller amounts, remain dissolved in the solvent, known as the mother liquor. A mixed-solvent system is often employed when a single solvent does not provide the desired solubility profile. In this protocol, a "good" solvent in which the target compound is readily soluble is paired with a "poor" solvent in which it is sparingly soluble.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Ethanol (EtOH) | ACS Grade or higher | Standard laboratory supplier |
| Deionized Water (H₂O) | High Purity | Standard laboratory supplier |
| Celite® (optional, for hot filtration) | Laboratory Grade | Standard laboratory supplier |
| Activated Carbon (optional, for color removal) | Laboratory Grade | Standard laboratory supplier |
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the material.
4.1. Solvent Selection (Small-Scale Test)
Before proceeding with the bulk recrystallization, it is advisable to perform a small-scale test to confirm the suitability of the ethanol/water solvent system.
-
Place approximately 50 mg of the crude acid in a small test tube.
-
Add ethanol dropwise at room temperature until the solid just dissolves.
-
Add deionized water dropwise until persistent cloudiness is observed.
-
Gently warm the test tube until the solution becomes clear.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. If well-formed crystals appear, the solvent system is suitable.
4.2. Recrystallization Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 20 mL of ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add more ethanol in small portions (1-2 mL) until a clear solution is obtained at boiling. Avoid using an excessive amount of solvent.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1 g) of activated carbon to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and activated carbon if used), perform a hot gravity filtration. Preheat a stemless funnel and a clean 250 mL Erlenmeyer flask on a hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through the filter paper into the clean flask. To minimize premature crystallization, add a small amount of hot ethanol to the receiving flask and ensure the solution being filtered remains at or near its boiling point.
-
Inducing Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Formation: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with a filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature below the melting point.
Data Presentation
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | [4] |
| Predicted Boiling Point | 375.5 ± 42.0 °C | [5] |
| Predicted pKa | 4.65 ± 0.40 | [5] |
| Appearance | White to off-white solid | |
| Expected Purity | >98% | Dependent on initial purity and technique |
| Expected Yield | 70-90% | Dependent on initial purity and solvent volumes |
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Gently boil off some of the solvent to concentrate the solution and attempt to recrystallize again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[1] |
| "Oiling out" | - The compound is precipitating above its melting point.- High concentration of impurities. | - Reheat the solution to dissolve the oil and add more of the "good" solvent (ethanol).- Ensure slow cooling to allow for proper crystal lattice formation. |
| Low yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with an excessive amount of cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is adequately pre-heated.- Use a minimal amount of ice-cold solvent for washing the crystals.[1] |
| Colored crystals | - Colored impurities are co-precipitating. | - Use activated carbon during the dissolution step to adsorb colored impurities before hot filtration. |
References
The Cyclobutane Moiety: A Versatile Scaffold in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable building block in the medicinal chemist's toolbox. Its unique conformational properties, metabolic stability, and ability to serve as a rigid scaffold for pharmacophore presentation have led to its incorporation into a growing number of approved drugs and clinical candidates. These application notes provide a detailed overview of the utility of cyclobutane moieties in drug design, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.
Key Applications of Cyclobutane Moieties in Drug Design
The strategic incorporation of a cyclobutane ring can confer several advantageous properties to a drug molecule:
-
Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation. Replacing metabolically labile groups, such as gem-dimethyl groups or longer alkyl chains, with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life and oral bioavailability.
-
Pharmacophore Presentation: The rigid framework of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric elements. This enables optimal interactions with the target protein, leading to improved potency and selectivity.
-
Isosteric Replacement: Cyclobutane moieties can serve as isosteres for other chemical groups. For instance, they can replace a phenyl ring to improve properties like solubility and metabolic stability while maintaining or improving biological activity.
-
Improved Physicochemical Properties: The introduction of a cyclobutane ring can modulate a molecule's lipophilicity and solubility, properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Cyclobutane-Containing Drugs: Quantitative Bioactivity and Pharmacokinetics
The following table summarizes key quantitative data for several approved drugs that feature a cyclobutane moiety, highlighting their therapeutic targets and relevant pharmacological parameters.
| Drug Name (Brand Name) | Therapeutic Area | Target | Key Bioactivity Data | Pharmacokinetic Parameters |
| Boceprevir (Victrelis) | Antiviral (Hepatitis C) | HCV NS3/4A Protease | Ki: 14 nM[1] | - |
| Apalutamide (Erleada) | Oncology (Prostate Cancer) | Androgen Receptor | Binding Affinity: 5-10 fold higher than bicalutamide[2] | Apparent Clearance (steady-state): 2.0 L/hVolume of Distribution (steady-state): 276 LHalf-life (steady-state): ~3 days[3] |
| Ivosidenib (Tibsovo) | Oncology (AML) | Mutant Isocitrate Dehydrogenase 1 (IDH1) | IC50 (R132H mutant): Low nanomolar range[4] | Half-life: Long, supporting once-daily dosing[5] |
| Carboplatin (Paraplatin) | Oncology | DNA | Forms DNA adducts | - |
| Lobucavir | Antiviral | Viral DNA Polymerase | Broad-spectrum activity against herpesviruses and HBV[6] | - |
Featured Drug Profiles and Signaling Pathways
Apalutamide: An Androgen Receptor Antagonist
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[7][8] The cyclobutane moiety in apalutamide contributes to its high binding affinity for the androgen receptor (AR) and its metabolic stability.[3] Apalutamide functions by inhibiting androgen binding, preventing AR nuclear translocation, and blocking AR-mediated DNA binding, thereby inhibiting the transcription of androgen-dependent genes involved in prostate cancer cell growth.[2][9]
Ivosidenib: A Mutant IDH1 Inhibitor
Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, used to treat acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[4] The cyclobutane-containing structure of ivosidenib contributes to its potency and selectivity.[4] Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[10] High levels of 2-HG inhibit α-KG-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation, a block in cellular differentiation, and oncogenesis.[10][11] Ivosidenib inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[4][11]
Experimental Protocols
Synthesis of Apalutamide (Illustrative Route)
The following provides a generalized, illustrative synthetic route for apalutamide, based on publicly available information.[12][13][14][15] Specific reaction conditions, reagents, and purification methods may vary and should be optimized.
Protocol: HCV NS3/4A Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of HCV NS3/4A protease and evaluate the potency of inhibitors like boceprevir.[16][17][18][19]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the NS3/4A cleavage sequence)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compounds (e.g., boceprevir) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.
-
Enzyme Addition: Add the HCV NS3/4A protease solution in assay buffer to each well. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the F-fluorophore over time.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal increase. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Carboplatin-DNA Adduct Formation Assay
This protocol outlines a method to detect the formation of carboplatin-DNA adducts in cells, a key mechanism of its anticancer activity.[6][20][21][22][23]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Carboplatin
-
DNA extraction kit
-
Anti-platinum-DNA adduct antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
ELISA plate or microscopy slides
-
Appropriate buffers and substrates for detection
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of carboplatin for a defined period (e.g., 24 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit. Quantify the DNA concentration.
-
Immunoassay (ELISA-based):
-
Coat an ELISA plate with the extracted DNA.
-
Block non-specific binding sites.
-
Incubate with the primary anti-platinum-DNA adduct antibody.
-
Wash the plate and incubate with the labeled secondary antibody.
-
Add the appropriate substrate and measure the signal (e.g., absorbance, fluorescence).
-
-
Data Analysis: Correlate the signal intensity with the concentration of carboplatin to determine the dose-dependent formation of DNA adducts.
These protocols provide a foundation for researchers to explore the synthesis and biological evaluation of cyclobutane-containing compounds. The unique properties of the cyclobutane moiety will undoubtedly continue to be exploited in the design of novel therapeutics for a wide range of diseases.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the therapeutic class of Apalutamide? [synapse.patsnap.com]
- 8. apalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. qingmupharm.com [qingmupharm.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
- 16. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inhibition of carboplatin-induced DNA interstrand crosslink repair by gemcitabine in patients receiving these drugs for ‘platinum-resistant’ ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of Cyclobutanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, four-membered ring structure imparts unique conformational constraints, making it a desirable motif in the design of novel therapeutics and functional materials. This document provides detailed protocols for the gram-scale synthesis of cyclobutanecarboxylic acid, focusing on reliable and scalable methods. The protocols are based on established literature procedures, offering researchers a practical guide to obtaining this important synthetic intermediate in significant quantities.
Introduction
The synthesis of cyclobutane derivatives, including cyclobutanecarboxylic acid, has been a subject of considerable interest. The inherent ring strain of the cyclobutane moiety presents both challenges and opportunities in synthetic chemistry. For drug development professionals, the incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. This application note details two primary, reproducible methods for the gram-scale synthesis of cyclobutanecarboxylic acid: the malonic ester synthesis route and the direct decarboxylation of 1,1-cyclobutanedicarboxylic acid. A third, high-yield photochemical method is also briefly discussed.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the described synthetic routes to provide a clear comparison for researchers selecting a method based on their specific needs for scale, yield, and available equipment.
| Parameter | Malonic Ester Synthesis Route | Direct Decarboxylation | Photochemical [2+2] Cycloaddition |
| Starting Materials | Diethyl malonate, 1,3-dibromopropane | 1,1-Cyclobutanedicarboxylic acid | Ethylene, Acrylic acid |
| Key Reagents | Sodium ethoxide, Potassium hydroxide | None (thermal) | Dichloromethane (solvent) |
| Reaction Scale | Moles | Grams | Grams |
| Overall Yield | 18-21% (based on malonic ester)[1] | 86-91%[2][3][4] | 97%[3] |
| Reaction Temperature | 60-65°C (cyclization), Reflux (hydrolysis), 160-170°C (decarboxylation)[1] | ~160°C[2][3][4] | -70°C to -20°C[3] |
| Reaction Time | Several hours for each step | Not specified, until CO2 evolution ceases | 3 hours[3] |
| Purification Method | Distillation[1] | Distillation[2][3][4] | Distillation[3] |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis and Decarboxylation
This protocol is a robust and well-documented method for preparing cyclobutanecarboxylic acid, starting from readily available diethyl malonate and 1,3-dibromopropane.[5][6][7] The synthesis proceeds in three main stages: synthesis of diethyl 1,1-cyclobutanedicarboxylate, hydrolysis to the diacid, and subsequent decarboxylation.
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a separatory funnel, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.[1]
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
While stirring the contents of the flask, add the sodium ethoxide solution through the separatory funnel, maintaining the reaction temperature at 60–65°C.[1]
-
After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).[1]
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Perform a steam distillation to isolate the diethyl 1,1-cyclobutanedicarboxylate and any unreacted malonic ester. Collect about 4 liters of distillate.[1]
-
Separate the ester layer from the distillate and extract the aqueous layer once with 1 liter of ether. Combine the organic layers.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Hydrolyze the esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.[1]
-
Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath.
-
Dissolve the residue in the minimum amount of hot water (100-125 ml) and add concentrated hydrochloric acid until the solution is slightly acidic.[1]
-
Boil the solution for a few minutes to remove carbon dioxide, then make it slightly alkaline with ammonia.
-
To the boiling solution, add a slight excess of barium chloride. Filter the hot solution to remove barium malonate.
-
Cool the filtrate and add 100 ml of 12 N hydrochloric acid.
-
Extract the solution with four 250-ml portions of ether.[1]
-
Combine the ether extracts, dry over calcium chloride, and remove the ether by distillation.
-
The resulting crude product is purified by crystallization from hot ethyl acetate to yield 30–34 g of pure 1,1-cyclobutanedicarboxylic acid with a melting point of 156–158°C.[1]
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place the 1,1-cyclobutanedicarboxylic acid in a 75-ml distilling flask connected to a receiver.
-
Heat the flask in an oil or metal bath at 160–170°C until the evolution of carbon dioxide ceases.[1]
-
Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C.[1]
-
Redistill the crude product to obtain 18–21 g of pure cyclobutanecarboxylic acid, which boils at 191.5–193.5°C. The overall yield based on the initial malonic ester is 18–21%.[1]
Protocol 2: Direct Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This method is a straightforward, high-yielding final step, assuming the availability of the starting diacid.
-
Place 1,1-Cyclobutanedicarboxylic acid into a distillation apparatus.[2][3][4]
-
Heat the apparatus to approximately 160°C to initiate decarboxylation, which is visually confirmed by the release of carbon dioxide.[2][3][4]
-
After the evolution of carbon dioxide has stopped, continue heating to distill the product.
-
Collect the fraction that boils between 189-195°C as the crude product.[2][3][4]
-
A subsequent redistillation will yield the final, pure cyclobutanecarboxylic acid.[2][3][4] This process has a reported yield of 86%-91%.[2][3][4]
Protocol 3: Photochemical [2+2] Cycloaddition
This protocol offers a very high yield but requires specialized photochemical equipment.
-
In a suitable glass reactor, dissolve 72 g of acrylic acid in 500 g of dichloromethane.
-
Cool the solution to between -70°C and -50°C using a dry ice/acetone bath.
-
Slowly bubble ethylene gas through the solution at a rate of 137 ml/min for 4 hours (total of 41 g of ethylene).
-
Irradiate the reaction mixture with a 450W high-pressure mercury lamp.
-
Monitor the reaction progress by GC until the starting acrylic acid is consumed.
-
Once the reaction is complete, stop the ethylene flow and turn off the UV lamp.
-
Remove the solvent by atmospheric distillation.
-
The resulting crude product is then purified by vacuum distillation at -0.07 MPa and a temperature of 90°C to give 97.1 g of cyclobutanecarboxylic acid with a purity of 99.5% and a yield of 97%.[3]
Purification
For all methods, the final product, cyclobutanecarboxylic acid, can be further purified if necessary. A common procedure involves dissolving the acid in aqueous sodium bicarbonate, washing with an organic solvent, re-acidifying with HCl, extracting into diethyl ether, drying the organic layer with sodium sulfate, and finally, distillation.[2][4][8]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cyclobutanecarboxylic acid, particularly highlighting the malonic ester synthesis route.
Caption: Generalized workflow for the synthesis of cyclobutanecarboxylic acid.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
1,3-dibromopropane is a lachrymator and should be handled in a fume hood.
-
Strong acids and bases should be handled with appropriate caution.
-
The photochemical reaction involves UV light, which is harmful to the eyes and skin; appropriate shielding is necessary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. fliphtml5.com [fliphtml5.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes: 1-(3-Bromophenyl)cyclobutanecarboxylic Acid as a Versatile Building Block for Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-bromophenyl)cyclobutanecarboxylic acid is a valuable chemical scaffold for the synthesis of novel bioactive compounds. Its unique structure, featuring a brominated aromatic ring and a cyclobutane carboxylic acid moiety, provides a versatile platform for generating diverse chemical libraries. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the carboxylic acid group is readily converted into a range of functional groups, such as amides and esters. This application note focuses on the utility of this compound as a building block for the development of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists. Consequently, FAAH has emerged as a promising therapeutic target for the treatment of pain, anxiety, and other neurological disorders.
These application notes provide detailed protocols for the synthesis of a hypothetical series of novel FAAH inhibitors derived from this compound and their subsequent in vitro evaluation.
Hypothetical Novel FAAH Inhibitors
For the purpose of these application notes, we propose the synthesis and evaluation of a series of N-substituted amide derivatives of this compound. The general structure of these hypothetical compounds (designated as CBI-001 to CBI-004 ) is shown below:

-
CBI-001: R = Benzyl
-
CBI-002: R = 4-Fluorobenzyl
-
CBI-003: R = 2-Phenylethyl
-
CBI-004: R = Cyclohexylmethyl
Experimental Protocols
I. Synthesis of N-Substituted 1-(3-bromophenyl)cyclobutane-1-carboxamides (CBI-001 to CBI-004)
This protocol describes a general two-step, one-pot procedure for the synthesis of the target amides from this compound via an acyl chloride intermediate.
Materials:
-
This compound (CAS: 926261-31-6)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Benzylamine
-
4-Fluorobenzylamine
-
2-Phenylethylamine
-
Cyclohexylmethanamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Safety Precautions:
-
Handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Similar compounds are known to cause skin and eye irritation.
-
Thionyl chloride is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 g, 3.92 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add thionyl chloride (0.57 mL, 7.84 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-(3-bromophenyl)cyclobutanecarbonyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (e.g., benzylamine for CBI-001, 4.31 mmol) and triethylamine (0.65 mL, 4.70 mmol) in anhydrous dichloromethane (10 mL).
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-substituted 1-(3-bromophenyl)cyclobutane-1-carboxamide.
-
-
Characterization:
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
II. In Vitro FAAH Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human FAAH. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, leading to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., N-(4-pyridinyl)-7-amino-4-methylcoumarin amide)
-
Synthesized inhibitor compounds (CBI-001 to CBI-004)
-
Positive control inhibitor (e.g., URB597)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAAH substrate in DMSO.
-
Prepare stock solutions of the synthesized inhibitors and the positive control in DMSO (e.g., 10 mM).
-
Dilute the FAAH enzyme to the desired working concentration in cold FAAH assay buffer.
-
Prepare serial dilutions of the inhibitor compounds and the positive control in FAAH assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 50 µL of the diluted inhibitor solutions or the positive control at various concentrations.
-
Include control wells containing only assay buffer and DMSO (for 100% enzyme activity) and wells with buffer only (for background fluorescence).
-
Add 50 µL of the diluted FAAH enzyme solution to all wells except the background wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the FAAH substrate solution to all wells.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor / Fluorescence_100%_activity)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Data Presentation
The following table presents hypothetical data for the synthesized series of FAAH inhibitors.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Yield (%) | Purity (%) | FAAH IC₅₀ (nM) |
| CBI-001 | C₁₈H₁₈BrNO | 344.25 | 78 | >98 | 150 |
| CBI-002 | C₁₈H₁₇BrFNO | 362.24 | 75 | >98 | 85 |
| CBI-003 | C₁₉H₂₀BrNO | 358.27 | 82 | >99 | 120 |
| CBI-004 | C₁₈H₂₄BrNO | 350.29 | 72 | >97 | 250 |
Visualizations
Endocannabinoid Signaling Pathway and FAAH Inhibition
Caption: Endocannabinoid signaling at the synapse and the mechanism of FAAH inhibition.
Experimental Workflow for Novel FAAH Inhibitor Development
Caption: Workflow from synthesis to biological evaluation of novel FAAH inhibitors.
Application Notes and Protocols for [2+2] Cycloaddition to Form Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cyclobutane rings via [2+2] cycloaddition reactions. Cyclobutanes are important structural motifs in medicinal chemistry and natural product synthesis. The following protocols cover three principal methodologies: photochemical, thermal, and metal-catalyzed [2+2] cycloadditions.
Introduction
The [2+2] cycloaddition is a powerful and atom-economical method for the construction of four-membered rings.[1] This reaction class involves the union of two unsaturated components, typically alkenes, to form a cyclobutane core. Depending on the substrate and reaction conditions, these cycloadditions can be induced by light (photochemical), heat (thermal), or transition metal catalysts. Each approach offers distinct advantages and challenges in terms of substrate scope, stereoselectivity, and experimental setup.
Photochemical [2+2] Cycloaddition: This method utilizes ultraviolet (UV) or visible light to promote an alkene to an excited state, which then reacts with a ground-state alkene.[2][3] These reactions are particularly effective for the synthesis of strained four-membered rings.[3]
Thermal [2+2] Cycloaddition: While generally forbidden by Woodward-Hoffmann rules for simple alkenes, thermal [2+2] cycloadditions are feasible with activated substrates like ketenes.[4] These reactions often proceed with high stereospecificity.
Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden.[4][5] These methods have expanded the scope of accessible cyclobutane structures and often proceed under mild conditions with high selectivity.[6]
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide
This protocol describes the direct UVA-light-mediated cycloaddition between an alkene and an N-alkyl maleimide.
Materials:
-
Alkene (e.g., styrene)
-
N-Alkyl Maleimide (e.g., N-ethylmaleimide)
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with a rubber septum
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
-
Argon gas supply
-
Magnetic stirrer
Procedure:
-
To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).
-
Add dichloromethane (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon for 5-10 minutes.
-
Place the vial under a UVA LED lamp and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16–70 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.
Protocol 2: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene with an Alkene
This protocol details the formation of a cyclobutanone from a ketene (generated in situ from an acid chloride) and an alkene, promoted by a Lewis acid.
Materials:
-
Acid chloride (e.g., diphenylacetyl chloride)
-
Triethylamine (Et₃N)
-
Alkene (e.g., cyclopentene)
-
Dichloromethane (CH₂Cl₂)
-
Ethylaluminum dichloride (EtAlCl₂, 1 M in hexanes)
-
Nitrogen atmosphere setup (e.g., Schlenk line)
-
Dry ice/acetone bath
-
Addition funnel
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.
-
Add the acid chloride (1.0 equivalent, 37.8 mmol) and dichloromethane (100 mL) to the flask and cool the solution to 0 °C.
-
Slowly add triethylamine (1.1 equivalents, 41.6 mmol) to the solution. A white precipitate will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkene (1.2 equivalents, 45.4 mmol) to the reaction mixture.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Transfer the ethylaluminum dichloride solution (2.5 equivalents, 95.0 mmol) to an addition funnel via syringe and add it dropwise to the reaction mixture over 50 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction for an additional hour at -78 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the cyclobutanone.[7]
Protocol 3: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of an Alkyne with an Alkene
This protocol outlines the synthesis of a cyclobutene via a gold(I)-catalyzed cycloaddition.
Materials:
-
Gold(I) catalyst precursor: [tBuXPhosAu(MeCN)]BArF
-
Terminal alkyne (e.g., phenylacetylene) (1.0 equivalent)
-
Alkene (e.g., styrene) (3.0 equivalents)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere setup
-
Schlenk tube
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the gold(I) catalyst (0.02 equivalents) in 1,2-dichloroethane.
-
Add the alkene (3.0 equivalents) to the catalyst solution.
-
Add the terminal alkyne (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired cyclobutene product.[8]
Data Presentation
Table 1: Photochemical [2+2] Cycloaddition of Styrene with N-Alkyl Maleimides
| Entry | N-Alkyl Group | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl | 16 | 85 | >20:1 |
| 2 | Ethyl | 24 | 90 | >20:1 |
| 3 | Isopropyl | 48 | 75 | >20:1 |
| 4 | Benzyl | 16 | 92 | >20:1 |
Data adapted from representative procedures. Actual results may vary.
Table 2: Lewis Acid-Promoted vs. Thermal [2+2] Cycloaddition of Ketenes with Alkenes [7]
| Entry | Alkene | Method | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclopentene | EtAlCl₂ | 84 | 13:1 |
| 2 | Cyclopentene | Thermal | 5 | 1:1 |
| 3 | (Z)-Cyclooctene | EtAlCl₂ | 75 | 18:1 |
| 4 | (Z)-Cyclooctene | Thermal | 40 | 2:1 |
Table 3: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Phenylacetylene with Various Alkenes [8]
| Entry | Alkene | Time (h) | Yield (%) |
| 1 | Styrene | 2 | 85 |
| 2 | 4-Methylstyrene | 3 | 82 |
| 3 | 4-Methoxystyrene | 1.5 | 90 |
| 4 | Cyclopentene | 24 | 65 |
Visualizations
Caption: General experimental workflow for a [2+2] cycloaddition reaction.
Caption: Setup for a typical photochemical [2+2] cycloaddition experiment.
Caption: Generalized catalytic cycle for a metal-catalyzed [2+2] cycloaddition.
References
- 1. d-nb.info [d-nb.info]
- 2. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for 1-(3-Bromophenyl)cyclobutanecarboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)cyclobutanecarboxylic acid is a synthetic organic compound with potential applications in agrochemical research and development. Its structural motifs, including the bromophenyl group, the cyclobutane ring, and the carboxylic acid moiety, are found in various biologically active molecules. While direct agrochemical applications of this specific compound are not extensively documented in public literature, its close analogs and derivatives of cyclobutanecarboxylic acid have shown promise as herbicides, fungicides, and insecticides. These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical screening, proposed mechanisms of action based on related compounds, and detailed protocols for its evaluation.
Potential Agrochemical Applications
Based on structure-activity relationships of analogous compounds, this compound can be considered a valuable scaffold for the development of novel agrochemicals. The primary areas of investigation for this compound and its derivatives include:
-
Herbicidal Activity: Carboxylic acid derivatives are a well-established class of herbicides.[1] The presence of the carboxylic acid group suggests potential activity as a plant growth regulator, possibly by mimicking or interfering with plant hormones.
-
Fungicidal Activity: Cyclobutane carboxamides, which can be synthesized from this compound, have been identified as potent inhibitors of fungal melanin biosynthesis, a key pathway for fungal pathogenicity.
-
Insecticidal Activity: The N-aryl amide derivatives of carboxylic acids are a known class of insecticides. Derivatization of the carboxylic acid group to form various amides could yield compounds with insecticidal properties.
Proposed Mechanisms of Action
The potential mechanisms of action for this compound and its derivatives are inferred from chemically related structures.
Herbicidal Action: Disruption of Plant Growth
As a carboxylic acid, the compound could potentially act as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The proposed mechanism involves interference with auxin signaling pathways.
Diagram: Hypothetical Auxin-like Herbicidal Action
Caption: Hypothetical auxin-like herbicidal signaling pathway.
Fungicidal Action: Inhibition of Melanin Biosynthesis
Derivatization of the carboxylic acid to a carboxamide could yield a molecule that targets key enzymes in the fungal melanin biosynthesis pathway, such as scytalone dehydratase. Melanin is crucial for the structural integrity of appressoria, which are specialized infection structures used by many pathogenic fungi to penetrate host tissues.
Diagram: Proposed Fungicidal Mechanism
Caption: Inhibition of fungal melanin biosynthesis pathway.
Experimental Protocols
The following protocols are generalized methods for the initial screening of this compound and its derivatives for agrochemical activity.
Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxamides (General Procedure)
This protocol describes the conversion of the carboxylic acid to an amide, a common step in developing active agrochemical compounds.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of carboxamide derivatives.
Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.
-
Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 1-(3-Bromophenyl)cyclobutanecarboxamide.
Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This assay determines the ability of the test compound to inhibit the growth of pathogenic fungi.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Plate Preparation: While the PDA is still molten (around 45-50 °C), add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
Table 1: Hypothetical In Vitro Fungicidal Activity Data
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) vs. Botrytis cinerea | EC₅₀ (µg/mL) |
| 1-(3-Bromophenyl)cyclobutane\ncarboxamide A | 10 | 35.2 | 21.5 |
| 25 | 58.9 | ||
| 50 | 85.1 | ||
| 1-(3-Bromophenyl)cyclobutane\ncarboxamide B | 10 | 45.8 | 15.3 |
| 25 | 72.4 | ||
| 50 | 95.6 | ||
| Positive Control (e.g., Boscalid) | 10 | 98.2 | 1.2 |
Protocol for Herbicidal Activity Screening (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent and early post-emergent herbicidal effects of the test compound.
Methodology:
-
Test Species: Select a range of monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Compound Application: Prepare solutions of the test compound in a suitable solvent (e.g., acetone with a surfactant) at various concentrations (e.g., 10, 50, 100, 200 mg/L).
-
Petri Dish Assay:
-
Place a filter paper in a sterile Petri dish and moisten it with a known volume of the test solution or a solvent control.
-
Place a set number of seeds (e.g., 10-20) on the filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
-
Pot Assay (Pre-emergent):
-
Fill pots with a standardized soil mix.
-
Sow a known number of seeds at a specific depth.
-
Apply the test solution evenly to the soil surface.
-
Place the pots in a greenhouse and water as needed.
-
-
Pot Assay (Post-emergent):
-
Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test solution as a foliar spray to the seedlings.
-
Return the pots to the greenhouse.
-
-
Evaluation: After a set period (e.g., 7-14 days), assess the following parameters:
-
Seed germination rate (%).
-
Root and shoot length (mm).
-
Fresh and dry weight of seedlings (g).
-
Visual injury rating (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
-
Data Analysis: Calculate the GR₅₀ (concentration required to cause a 50% reduction in growth) for the measured parameters.
Table 2: Hypothetical Herbicidal Activity Data (Post-emergent)
| Compound | Application Rate (g/ha) | Visual Injury (%) on Amaranthus retroflexus | GR₅₀ (g/ha) |
| 1-(3-Bromophenyl)cyclobutanecarboxylic\nAcid | 50 | 20 | >200 |
| 100 | 45 | ||
| 200 | 70 | ||
| Amide Derivative of Above | 50 | 65 | 75 |
| 100 | 90 | ||
| 200 | 100 | ||
| Positive Control (e.g., 2,4-D) | 100 | 100 | 25 |
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and its derivatives. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising starting point for the discovery of new agrochemicals. Its structural features suggest potential for development into herbicides, fungicides, or insecticides. The protocols outlined in these application notes provide a framework for the synthesis of derivatives and the systematic evaluation of their biological activities. Further research, including optimization of the chemical structure and in-depth mode of action studies, is warranted to fully explore the potential of this chemical scaffold in agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield of 1-(3-bromophenyl)cyclobutanecarbonitrile in the alkylation step.
-
Question: My reaction to form 1-(3-bromophenyl)cyclobutanecarbonitrile from 3-bromophenylacetonitrile and 1,3-dibromopropane is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can be attributed to several factors. Here are some common causes and troubleshooting suggestions:
-
Insufficient Base Strength or Incomplete Deprotonation: The acidity of the alpha-proton of 3-bromophenylacetonitrile is crucial. If the base used is not strong enough to achieve complete deprotonation, the reaction will not proceed to completion.
-
Recommendation: Consider using a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.
-
-
Side Reactions: A common side reaction is the polymerization of 1,3-dibromopropane or multiple alkylations.
-
Recommendation: Use a slight excess of 1,3-dibromopropane (e.g., 1.1 to 1.2 equivalents) to favor the desired mono-alkylation product. Adding the deprotonated 3-bromophenylacetonitrile solution slowly to the solution of 1,3-dibromopropane can also minimize side reactions.
-
-
Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.
-
Recommendation: The optimal temperature may vary depending on the base and solvent used. Start with a low temperature (e.g., 0 °C) during the deprotonation step and then allow the reaction to warm to room temperature or gently heat to drive the alkylation to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
-
Recommendation: Ensure that 3-bromophenylacetonitrile and 1,3-dibromopropane are of high purity. Use anhydrous solvents to prevent the quenching of the strong base.
-
-
Issue 2: Incomplete hydrolysis of 1-(3-bromophenyl)cyclobutanecarbonitrile.
-
Question: I am having difficulty completely hydrolyzing the nitrile intermediate to the carboxylic acid. What conditions should I use?
-
Answer: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. If you are experiencing incomplete hydrolysis, consider the following:
-
Acidic Hydrolysis:
-
Conditions: Typically involves heating the nitrile with a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water or an aqueous alcohol solution.
-
Troubleshooting: If the reaction is incomplete, try increasing the reaction time, temperature, or the concentration of the acid. Be aware that harsh acidic conditions can sometimes lead to side reactions on the aromatic ring.
-
-
Basic Hydrolysis:
-
Conditions: Involves refluxing the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. This initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid.
-
Troubleshooting: For sterically hindered nitriles, basic hydrolysis is often more effective. If the reaction is sluggish, increase the concentration of the base, the temperature, or the reaction time. Using a co-solvent like ethanol or ethylene glycol can help to increase the solubility of the starting material and raise the reaction temperature.
-
-
Issue 3: Presence of impurities in the final product.
-
Question: My final product, this compound, is impure. What are the likely impurities and how can I remove them?
-
Answer: Impurities can arise from unreacted starting materials, side products from the alkylation step, or byproducts from the hydrolysis.
-
Common Impurities:
-
Unreacted 3-bromophenylacetonitrile.
-
Unreacted 1-(3-bromophenyl)cyclobutanecarbonitrile.
-
Amide intermediate from incomplete hydrolysis (1-(3-bromophenyl)cyclobutanecarboxamide).
-
Byproducts from the alkylation step.
-
-
Purification Strategies:
-
Extraction: After hydrolysis and acidification, the carboxylic acid product can be extracted into an organic solvent. Washing the organic layer with water can remove water-soluble impurities. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.
-
Recrystallization: This is a highly effective method for purifying solid products. Suitable solvents for recrystallization need to be determined experimentally, but a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is a good starting point (e.g., ethyl acetate/hexanes, toluene).
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
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Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A1: A common and effective route involves a two-step process:
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Alkylation: Reaction of 3-bromophenylacetonitrile with 1,3-dibromopropane using a strong base to form 1-(3-bromophenyl)cyclobutanecarbonitrile.
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Hydrolysis: Subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product under acidic or basic conditions.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
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Strong Bases: Reagents like sodium hydride (NaH) and lithium diisopropylamide (LDA) are highly reactive and pyrophoric. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
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1,3-Dibromopropane: This is a lachrymator and should be handled in a well-ventilated fume hood.
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Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) are corrosive and should be handled with care, using appropriate PPE.
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Pressure Build-up: During hydrolysis, especially under acidic conditions, gas evolution (e.g., HCl, CO₂) can occur. Ensure the reaction vessel is not sealed tightly to avoid pressure build-up.
Q3: How can I monitor the progress of the reactions?
A3:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more detailed information about the composition of the reaction mixture, helping to identify products and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the intermediates and the final product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound. These are representative examples, and optimization may be required for specific experimental setups.
Table 1: Alkylation of 3-Bromophenylacetonitrile
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) | Potassium tert-butoxide |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous t-BuOH |
| Temperature | 0 °C to RT | -78 °C to RT | RT to 50 °C |
| Reaction Time | 12-18 hours | 8-12 hours | 18-24 hours |
| Typical Yield | 75-85% | 80-90% | 65-75% |
Table 2: Hydrolysis of 1-(3-Bromophenyl)cyclobutanecarbonitrile
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Conc. HCl / H₂O | 20% aq. NaOH / Ethanol |
| Temperature | Reflux (100-110 °C) | Reflux (80-90 °C) |
| Reaction Time | 24-48 hours | 18-24 hours |
| Typical Yield | 85-95% | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-bromophenyl)cyclobutanecarbonitrile
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Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then add anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 3-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
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After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
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Add 1,3-dibromopropane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(3-bromophenyl)cyclobutanecarbonitrile.
Protocol 2: Synthesis of this compound
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To a round-bottom flask containing 1-(3-bromophenyl)cyclobutanecarbonitrile (1.0 eq.), add a 20% aqueous solution of sodium hydroxide (5.0 eq.) and ethanol as a co-solvent.
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Heat the mixture to reflux for 18-24 hours.
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Monitor the reaction by TLC until the starting nitrile is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
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A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
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If no precipitate forms, extract the aqueous layer with ethyl acetate.
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Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Synthesis of Substituted Cyclobutanes
Welcome to the Technical Support Center for Substituted Cyclobutane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of substituted cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed in [2+2] photocycloadditions for cyclobutane synthesis?
A1: The most prevalent side reactions in [2+2] photocycloadditions include the formation of regioisomers (head-to-head vs. head-to-tail) and stereoisomers (syn vs. anti). The reaction often proceeds through a diradical intermediate, which can lead to a loss of stereochemistry. Additionally, dimerization of the starting alkene can occur, especially if it is prone to self-reaction under photochemical conditions. The choice of solvent can also significantly influence the product distribution. For instance, non-polar solvents may favor the formation of less polar products.[1]
Q2: I am observing significant amounts of β-fragmentation during the ring contraction of a pyrrolidine to a cyclobutane. How can I minimize this?
A2: β-fragmentation is a known side reaction in the synthesis of cyclobutanes via the ring contraction of pyrrolidines, proceeding through a 1,4-biradical intermediate. To minimize this, ensure your reaction conditions are optimized. This includes the choice of reagents and their stoichiometry. For example, using hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE) has been shown to be effective. Additionally, the substitution pattern on the pyrrolidine ring can influence the extent of β-fragmentation. The presence of a β-aryl group can sometimes promote this side reaction.
Q3: My intramolecular cyclization to form a cyclobutane is resulting in low yields and a mixture of oligomers. What can I do to improve the desired cyclization?
A3: Low yields and oligomerization in intramolecular cyclizations are often due to unfavorable kinetics for the desired ring closure versus intermolecular reactions. High dilution conditions are crucial to favor the intramolecular pathway. The nature of the linker between the reacting moieties is also critical; a rigid or conformationally constrained linker can pre-organize the molecule for cyclization, thereby increasing the yield of the desired cyclobutane. Finally, ensure that the reaction is performed under optimal temperature and concentration for the specific substrate.
Q4: How can I control the regioselectivity in ketene cycloadditions to form cyclobutanones?
A4: Ketene cycloadditions are powerful for synthesizing cyclobutanones, and regioselectivity is a key consideration. The regiochemical outcome is primarily governed by the electronic properties of the reacting partners. Generally, the more nucleophilic carbon of the alkene attacks the electrophilic carbonyl carbon of the ketene. Therefore, using alkenes with electron-donating groups can enhance this selectivity. The steric hindrance on both the ketene and the alkene also plays a significant role in directing the approach of the two reactants.
Q5: What are some common pitfalls in transition-metal-catalyzed cyclobutane synthesis?
A5: Transition-metal-catalyzed methods, while powerful, can have their own set of challenges. Catalyst deactivation is a common issue, which can be caused by impurities in the starting materials or solvents. Ligand choice is critical for both reactivity and selectivity; an inappropriate ligand can lead to low yields or undesired side products. Competing reaction pathways, such as β-hydride elimination or reductive elimination leading to other ring sizes, can also be problematic. Careful optimization of the catalyst system, ligands, solvent, and temperature is essential for success.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [2+2] Photocycloaddition of Enones
Problem: The [2+2] photocycloaddition of an enone with an alkene is producing a nearly 1:1 mixture of diastereomers, making purification difficult and lowering the yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Solvent Effects | The polarity of the solvent can influence the stability of the diradical intermediate and the transition state leading to the products. Screen a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol). | A change in solvent may favor the formation of one diastereomer over the other, improving the diastereomeric ratio. |
| Temperature | Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. | Improved diastereoselectivity may be observed at lower temperatures, although reaction times may increase. |
| Chiral Auxiliaries | If applicable to your substrate, the use of a chiral auxiliary on either the enone or the alkene can induce facial selectivity in the cycloaddition. | Increased diastereoselectivity and potentially enantioselectivity. |
| Sensitizer | If using a sensitizer, its triplet energy can influence the reaction pathway. Consider screening different sensitizers (e.g., acetone, benzophenone). | A different sensitizer may lead to a more selective reaction. |
Experimental Protocol: Solvent Screening for Improved Diastereoselectivity
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Prepare four identical reaction mixtures, each containing the enone (1.0 eq) and the alkene (1.5 eq) in a different solvent (e.g., hexane, CH₂Cl₂, CH₃CN, MeOH) at a concentration of 0.1 M.
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Degas each solution with nitrogen or argon for 15-20 minutes.
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Irradiate the reaction mixtures with a suitable UV lamp (e.g., medium-pressure mercury lamp) at a constant temperature (e.g., 0 °C or room temperature).
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Monitor the reactions by TLC or GC-MS to determine the consumption of starting materials and the formation of products.
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Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
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Analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.
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Based on the results, the optimal solvent for achieving the highest diastereoselectivity can be selected for larger-scale synthesis.
Issue 2: Formation of Alkene Byproduct via β-Fragmentation in Pyrrolidine Ring Contraction
Problem: The synthesis of a substituted cyclobutane from a pyrrolidine derivative is yielding a significant amount of an alkene byproduct resulting from β-fragmentation of the 1,4-biradical intermediate.
Data Presentation: Influence of Pyrrolidine Substituents on Product Distribution
| Pyrrolidine Substrate | Desired Cyclobutane Yield (%) | β-Fragmentation Product Yield (%) |
| Pyrrolidine with β-aryl group | 32 | 9 |
| Pyrrolidine with β-alkyl group | 50-76 | Not reported/minimal |
Troubleshooting Steps:
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Substrate Modification: If possible, modify the substrate to disfavor the β-fragmentation pathway. For example, replacing a β-aryl substituent with a β-alkyl group has been shown to improve the yield of the desired cyclobutane.
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Reaction Conditions: Ensure the reaction is carried out under the optimized conditions reported in the literature, which typically involve specific hypervalent iodine reagents and solvents like TFE.
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Radical Scavengers: While this may also reduce the yield of the desired product, the addition of a radical scavenger can help to confirm the radical nature of the side reaction and in some cases, may selectively inhibit the undesired pathway.
Experimental Protocol: Optimized Ring Contraction of a Substituted Pyrrolidine
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To a solution of the substituted pyrrolidine (1.0 eq) in 2,2,2-trifluoroethanol (0.1 M), add ammonium carbamate (8.0 eq).
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To this mixture, add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 eq) in one portion.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane.
Visualizing Reaction Pathways
To better understand the formation of both the desired products and the common side products, the following diagrams illustrate the key reaction pathways.
References
Technical Support Center: Purification of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the synthetic route employed. If a Grignard reaction with 1,3-dibromobenzene is used, potential impurities include:
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Biphenyl compounds: Formed from the coupling of the Grignard reagent with unreacted bromobenzene.
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Unreacted starting materials: Such as 1,3-dibromobenzene or cyclobutanone.
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Benzene: Can be formed if any protic solvents are present during the Grignard reaction.
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Other isomeric or over-brominated products: Depending on the specificity of the bromination step.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound are:
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Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.
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Recrystallization: A highly effective method if a suitable solvent is found that differentiates the solubility of the product from its impurities.
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Column Chromatography: Useful for separating compounds with different polarities, especially when recrystallization is not effective.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A typical mobile phase for analyzing acidic aromatic compounds like this would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to ensure sharp spots for the carboxylic acid.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
Issue: Low recovery of the product after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction of the carboxylate salt into the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid, typically pH > 8) to deprotonate the acid completely. Use a stronger base if necessary. Perform multiple extractions with the basic solution. |
| Incomplete precipitation of the carboxylic acid upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa of the carboxylic acid, typically pH < 4) to protonate the carboxylate salt completely. Use a stronger acid if necessary. Cool the solution in an ice bath to decrease the solubility of the product. |
| Product is partially soluble in the aqueous layer even in its neutral form. | After acidification, if precipitation is incomplete, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product. |
Recrystallization Troubleshooting
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. |
| Presence of impurities that inhibit crystallization. | Attempt further purification by another method (e.g., column chromatography) before recrystallization. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| No nucleation sites for crystal growth. | Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available. |
Column Chromatography Troubleshooting
Issue: Poor separation of the product from an impurity.
| Possible Cause | Troubleshooting Step |
| The polarity of the eluent is too high. | Decrease the polarity of the mobile phase. Use a shallower gradient if performing gradient elution. |
| The polarity of the product and impurity are very similar. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The column is overloaded with the crude material. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral impurities.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Methodology:
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Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
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Shake the funnel vigorously, venting frequently to release any pressure buildup.
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Allow the layers to separate. The deprotonated carboxylic acid (sodium salt) will be in the aqueous layer, while neutral impurities will remain in the organic layer.
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Drain the lower aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure all the acidic product has been extracted.
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Combine the aqueous extracts and cool the solution in an ice bath.
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Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper) and a precipitate forms.
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Collect the precipitated this compound by vacuum filtration.
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Wash the solid with cold deionized water and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallizing this compound. The choice of solvent is critical and may require some experimentation. A good starting point for aromatic carboxylic acids is a mixed solvent system such as ethanol/water or toluene/hexanes.
Workflow Diagram:
Caption: Workflow for purification via recrystallization.
Methodology:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent or the more soluble solvent of a mixed pair (e.g., ethanol or toluene).
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Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve dissolution.
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If using a mixed solvent system, add the less soluble solvent (e.g., water or hexanes) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for purification via flash column chromatography.
Methodology:
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Select an appropriate eluent system: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) with the addition of a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing of the carboxylic acid spot. The ideal solvent system should give the product an Rf value of approximately 0.3.
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Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.
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Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elute the column: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
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Collect and analyze fractions: Collect the eluate in a series of fractions. Monitor the composition of the fractions by TLC.
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Combine and isolate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Time Requirement |
| Acid-Base Extraction | >95% (for removing neutral/basic impurities) | 80-95% | Milligrams to Kilograms | Low |
| Recrystallization | >98% | 50-90% | Milligrams to Kilograms | Moderate |
| Column Chromatography | >99% | 60-95% | Milligrams to Grams | High |
Technical Support Center: Synthesis of 1,3-Disubstituted Cyclobutanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-disubstituted cyclobutanes.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Symptoms:
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NMR or other spectroscopic analysis shows a mixture of cis and trans isomers, with the undesired isomer being predominant or in a significant amount.
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Difficulty in separating the desired diastereomer from the mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | The reaction temperature is often critical for stereoselectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. For instance, in some reductions, conducting the reaction at 5°C instead of 25°C has been shown to improve the diastereomeric ratio.[1] | Increased formation of the desired diastereomer. |
| Inappropriate Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Screen a variety of solvents with different properties (e.g., THF, MeOH, EtOAc, MeCN).[1] THF has been found to be a suitable solvent for certain diastereoselective reductions.[1] | Identification of a solvent that provides a higher diastereomeric ratio. |
| Incorrect Reducing Agent or Catalyst | The steric bulk and electronic properties of the reducing agent or catalyst play a crucial role in directing the stereochemical outcome. For reductions of cyclobutanone derivatives, consider using sodium borohydride (NaBH₄), which has been reported to provide good cis-selectivity.[1] | Improved diastereomeric ratio in favor of the desired isomer. |
| Presence of Acidic or Basic Impurities | Acidic or basic impurities can catalyze the epimerization of the product, leading to a mixture of diastereomers. Ensure all reagents and solvents are pure and dry. In some cases, controlling acidic impurities was crucial for improving the diastereomeric ratio during recrystallization.[1] | A cleaner reaction profile and improved stereoselectivity. |
| Equilibration of Product | The product mixture may be equilibrating to a thermodynamic mixture under the reaction or workup conditions. Consider quenching the reaction at a lower temperature and using a non-aqueous workup if possible. Treating a mixture of diastereomers with a base like NaOEt can sometimes lead to the thermodynamically more stable product as a single stereoisomer.[2] | Isolation of the kinetically favored product or controlled equilibration to the desired thermodynamic product. |
Issue 2: Low Reaction Yield
Symptoms:
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Isolation of a small amount of the desired product after purification.
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Presence of significant amounts of starting material or unidentifiable byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Competing side reactions, such as self-aldol condensation of cyclobutanone starting materials, can consume the reactants and reduce the yield of the desired product.[1] For [2+2] photocycloadditions, cis/trans isomerization of the alkene can be a major competing reaction.[3] | By minimizing side reactions through optimized conditions, the yield of the desired product should increase. |
| Incomplete Conversion | The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the catalyst. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion has been observed in solvents like MeOH, CPME, and 2-Me-THF for certain reductions.[1] | Drive the reaction to completion to maximize the yield of the crude product. |
| Substrate Incompatibility | Some synthetic methods have limitations regarding the functional groups they can tolerate. For example, Lewis acid-promoted [2+2] cycloadditions may show a lack of tolerance for substrates with Lewis basic heteroatoms.[4][5] | Consider protecting sensitive functional groups or choosing an alternative synthetic route that is compatible with your substrate. |
| Decomposition of Product | The desired product may be unstable under the reaction or purification conditions. For example, low stability of a product in 1-BuOH at high temperatures was suspected to cause decomposition.[1] | If product decomposition is suspected, consider using milder reaction conditions, a less harsh workup procedure, or alternative purification methods. |
| Issues with Reagent Quality or Stoichiometry | The quality and stoichiometry of reagents are critical. For instance, using a substoichiometric amount of piperidine and acetic acid in a Knoevenagel condensation resulted in a moderate yield.[1] | Use pure reagents and optimize the stoichiometry to ensure efficient conversion. |
Issue 3: Difficulty in Purification
Symptoms:
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Co-elution of the desired product with byproducts or the other diastereomer during column chromatography.
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Inability to obtain a pure sample of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Diastereomers | Cis and trans isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging. | Consider using a different stationary phase (e.g., alumina, C18) or a different solvent system for chromatography. |
| Formation of Hard-to-Remove Byproducts | Some reactions generate byproducts with similar properties to the desired product. For example, byproducts derived from DEAD and PPh₃ can be difficult to separate.[1] | Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, explore alternative purification techniques. |
| Recrystallization Inefficiency | Recrystallization is a powerful technique for purifying single diastereomers, but finding the right solvent system can be challenging. An EtOAc/1-BuOH solvent system was found to be effective for purging the trans-isomer in one case.[1] | A successful recrystallization can provide a highly pure single diastereomer, avoiding the need for chromatography. |
| Need for Chiral Separation | If the product is a racemic mixture of enantiomers and a single enantiomer is required, chiral purification will be necessary. | Chiral HPLC or SFC can be used to separate enantiomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-disubstituted cyclobutanes?
A1: The most common methods include [2+2] cycloadditions of two π-systems, functionalization of commercially available 1,3-disubstituted cyclobutanes, and intramolecular alkylation/decarboxylation strategies using malonate derivatives.[4] Other notable methods are the ring contraction of pyrrolidines and Knoevenagel condensation of a ketone followed by diastereoselective reduction.[1][6][7][8]
Q2: How can I control the stereochemistry in a [2+2] cycloaddition reaction?
A2: Controlling stereochemistry in [2+2] cycloadditions can be challenging. For photochemical [2+2] cycloadditions, the stereochemistry of the reactants is often retained in the product.[9][10] In Lewis acid-promoted cycloadditions, the choice of Lewis acid and reaction conditions can influence the diastereoselectivity. The stereoselectivity for the protonation step in some Rh(I)-catalyzed additions can be low, but subsequent treatment with a base like NaOEt can lead to the thermodynamically more stable isomer.[2]
Q3: My reaction is giving a low yield of the desired cyclobutane. What are the first things I should check?
A3: First, check for incomplete conversion of your starting materials by monitoring the reaction over time. Next, look for evidence of side reactions, such as the formation of oligomers or isomers. The stability of your product under the reaction and workup conditions should also be considered. Finally, ensure the purity and correct stoichiometry of your reagents and solvents.
Q4: I am having trouble separating the cis and trans isomers of my 1,3-disubstituted cyclobutane. What can I do?
A4: If standard column chromatography is not effective, you can try optimizing your chromatographic conditions by screening different solvent systems and stationary phases. Recrystallization is another powerful technique for separating diastereomers; a systematic screen for a suitable solvent or solvent mixture is recommended.[1] In some cases, derivatization of the mixture to introduce a more rigid or polar functional group can improve separability.
Q5: Are there any "green" or more environmentally friendly methods for cyclobutane synthesis?
A5: Research is ongoing to develop more eco-friendly synthetic methods. Photochemical [2+2] cycloadditions using visible light photocatalysts are a promising green alternative to UV light-induced reactions.[11] Additionally, organocatalyzed and biocatalytic procedures are being explored to reduce the reliance on metal-based catalysts.[12]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition of an Allenoate and an Alkene
This protocol is adapted from a method for the rapid synthesis of 1,3-substituted cyclobutanes.[4][5]
Materials:
-
Phenyl 2,3-butadienoate (1.0 equiv)
-
Alkene (1.2 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) solution (1.0 M in hexanes, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylaluminum dichloride solution dropwise to the stirred solution of the alkene.
-
After stirring for 5 minutes, add a solution of phenyl 2,3-butadienoate in anhydrous dichloromethane dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 1,3-disubstituted cyclobutane product.
Quantitative Data Example from Literature:
| Entry | Alkene | Lewis Acid (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octene | EtAlCl₂ (1.1) | CH₂Cl₂ | 1 | 90 |
| 2 | Styrene | EtAlCl₂ (1.1) | CH₂Cl₂ | 1 | 85 |
| 3 | α-Methylstyrene | EtAlCl₂ (1.1) | CH₂Cl₂ | 2 | 88 |
| Data adapted from Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate–Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.[4][5] |
Visualizations
Caption: A workflow for troubleshooting common issues in 1,3-disubstituted cyclobutane synthesis.
Caption: A decision tree to guide the selection of a synthetic strategy.
Caption: Illustration of competing reaction pathways in cyclobutane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutane Ring Formation Reactions
Welcome to the technical support center for cyclobutane ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of cyclobutane rings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work.
Low or No Product Yield
Question: I am not getting any of the desired cyclobutane product, or the yield is very low in my [2+2] photocycloaddition. What are the common causes and how can I fix this?
Answer: Low or no yield in a [2+2] photocycloaddition can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Light Absorption or Energy Transfer:
-
Wavelength: The alkene must be excited by the light source. For enones, direct excitation is often possible, while other alkenes may require a photosensitizer.[1] Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your substrate or sensitizer.
-
Sensitizer: If using a sensitizer, ensure it has a suitable triplet energy to transfer to the alkene. Acetone is a common solvent and sensitizer for α,β-unsaturated esters.[1] Thioxanthone is another effective photosensitizer.[2]
-
Reaction Vessel: Quartz vessels are preferable for photochemical reactions as Pyrex can filter out lower wavelength UV light.
2. Reaction Quenching:
-
Oxygen: Dissolved oxygen can quench the excited triplet state of the alkene. It is crucial to thoroughly degas the solvent before starting the reaction, typically by sparging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.
-
Impurities: Impurities in the starting materials or solvent can also act as quenchers. Ensure all reagents and the solvent are purified.
3. Unfavorable Reaction Kinetics or Thermodynamics:
-
Concentration: For intermolecular reactions, the concentration of reactants can be critical. If too dilute, the excited molecule may decay before encountering a reaction partner. If too concentrated, side reactions like polymerization may occur.
-
Temperature: Photochemical reactions are often carried out at or below room temperature to disfavor competing thermal decomposition pathways.
4. Substrate-Specific Issues:
-
E/Z Isomerization: Acyclic enones can undergo rapid cis-trans isomerization upon photoexcitation, which is an energy-wasting process that competes with the desired cycloaddition.[3]
-
Steric Hindrance: Highly substituted alkenes may be sterically hindered, preventing the close approach required for cycloaddition.
A general troubleshooting workflow for a low-yielding [2+2] photocycloaddition is illustrated below.
Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.
Poor Stereoselectivity
Question: My cyclobutane product is a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer: Controlling stereoselectivity in cyclobutane formation is a significant challenge. The outcome is often dependent on the reaction mechanism and conditions.
-
Thermal vs. Photochemical Reactions: Thermal [2+2] cycloadditions of ketenes with alkenes are often stereospecific, proceeding through a concerted [π2s + π2a] cycloaddition.[4] In contrast, photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving diradical intermediates, which can lead to a loss of stereochemistry.[5]
-
Substrate Control: The geometry of the starting alkenes directly influences the stereochemistry of the product in concerted reactions.[6] Chiral auxiliaries attached to one of the reactants can induce facial selectivity.
-
Catalysis: The use of chiral Lewis acid catalysts in thermal [2+2] cycloadditions or chiral photosensitizers in photochemical reactions can provide enantiocontrol.[7]
-
Solid-State vs. Solution Phase: Performing photochemical reactions in the solid state can enforce a specific orientation of the reactants within the crystal lattice, leading to high stereoselectivity.[8]
The mechanistic pathways of thermal and photochemical [2+2] cycloadditions dictate their stereochemical outcomes.
Caption: Comparison of thermal and photochemical [2+2] cycloaddition pathways.
Side Reactions and Purification
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Common side reactions in cyclobutane synthesis include polymerization of the starting material, E/Z isomerization of alkenes, and in some cases, ring-opening of the cyclobutane product.
-
Polymerization: This is particularly problematic with terminal styrenes.[2] Lowering the concentration and temperature may help to suppress polymerization.
-
Cycloreversion: The reverse reaction, where the cyclobutane ring cleaves back to the starting alkenes, can be a significant issue, especially under photochemical conditions. The inclusion of an "electron relay" additive has been shown to minimize competing cycloreversion.[2]
-
Ring-Opening: Due to significant ring strain, cyclobutanes can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.[9][10]
Purification: Purification of cyclobutane products can be challenging due to the potential presence of multiple stereoisomers and side products with similar polarities.
-
Chromatography: Flash column chromatography is the most common purification method. Careful selection of the eluent system is crucial for separating isomers.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for obtaining a single, pure stereoisomer.
-
Distillation: For volatile cyclobutane products, distillation can be a viable purification technique, although care must be taken to avoid thermal decomposition.[11]
Data Summary
The following table summarizes the effect of different reaction conditions on the yield of cyclobutane formation in selected examples.
| Reaction Type | Substrates | Catalyst/Sensitizer | Solvent | Temperature (°C) | Yield (%) | Reference |
| Photochemical [2+2] | Anethole Dimerization | p-OMe TPT, Anthracene | Acetone | RT | 73 | [2] |
| Photochemical [2+2] | Styrene + N-Phenylmaleimide | - | CH2Cl2 | RT | 85 | |
| Visible Light [2+2] | Chalcone Dimerization | Ru(bipy)3Cl2 | MeCN | RT | 95 | [7] |
| Thermal [2+2] | Phenylketene + Styrene | EtAlCl2 | CH2Cl2 | -78 | 84 | |
| Thermal [2+2] | Phenylketene + Styrene | None (Thermal) | - | High Temp | 5 |
Experimental Protocols
General Protocol for a Photochemical [2+2] Cycloaddition of an Enone
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials and Setup:
-
Reactants: Enone and alkene.
-
Solvent: A suitable solvent that dissolves both reactants and does not absorb significantly at the irradiation wavelength (e.g., acetonitrile, dichloromethane, acetone).
-
Photosensitizer (if required): e.g., acetone, thioxanthone.
-
Reaction Vessel: A quartz tube or flask is ideal. If using a Pyrex vessel, ensure the light source emits at a wavelength that can pass through it.
-
Light Source: A mercury vapor lamp, LED lamp array, or even sunlight can be used.[3] The choice of lamp depends on the required wavelength.
-
Cooling System: A water bath or cryostat to maintain a constant temperature.
-
Inert Gas Supply: Nitrogen or argon for degassing.
2. Procedure:
-
Dissolve the enone (1.0 equiv) and alkene (1.0-5.0 equiv) in the chosen solvent in the reaction vessel. The concentration should be optimized, typically in the range of 0.01-0.1 M.
-
If a sensitizer is used, add it to the solution (e.g., acetone can be the solvent itself).
-
Seal the reaction vessel with a septum and degas the solution thoroughly for 15-30 minutes by bubbling a gentle stream of nitrogen or argon through it.
-
Place the reaction vessel in the cooling bath and position the light source at a consistent distance.
-
Turn on the light source and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, turn off the light source and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for a Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene and an Alkene
This protocol is adapted from the synthesis of a cyclobutanone derivative.
1. Materials and Setup:
-
Reactants: Acid chloride (ketene precursor), triethylamine, and alkene.
-
Lewis Acid: e.g., Ethylaluminum dichloride (EtAlCl2) solution in hexanes.
-
Solvent: Anhydrous dichloromethane.
-
Dry glassware and inert atmosphere setup (e.g., Schlenk line).
2. Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare the ketene in situ by adding triethylamine (1.1 equiv) to a solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane at 0 °C, then allowing it to warm to room temperature.
-
Slowly add the freshly prepared ketene solution to the cooled alkene solution.
-
Add the Lewis acid (e.g., EtAlCl2, 1.0-2.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
Below is a decision tree to aid in the selection of appropriate reaction conditions for cyclobutane synthesis.
Caption: Decision tree for selecting cyclobutane synthesis reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Carboxylic Acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in purifying carboxylic acids from common reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude carboxylic acid products? Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual reactants from the synthesis.
-
Catalysts: Metal-based catalysts (e.g., Palladium, Rhodium) or acid/base catalysts.[1]
-
Reagents and Promoters: Excess reagents, such as halide promoters (e.g., methyl iodide) used in carbonylation reactions.[1]
-
Neutral Organic By-products: Non-acidic compounds formed through side reactions, such as esters or anhydrides.[1]
-
Related Acidic or Basic Compounds: Other acidic or basic species that may have similar properties to the target molecule.
Q2: What is the most common and effective first step for purifying a carboxylic acid from neutral impurities? Acid-base extraction is the most widely used and highly effective initial step to separate carboxylic acids from neutral and basic impurities.[2][3][4] This technique exploits the acidic nature of the carboxyl group, which can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[2][5] The neutral impurities remain in the organic phase, allowing for a clean separation.[4]
Q3: How do I choose the best purification strategy for my specific carboxylic acid? The optimal strategy depends on the physical properties of your carboxylic acid (solid vs. liquid, volatility) and the nature of the impurities. A typical workflow involves an initial acid-base extraction followed by a secondary "polishing" step like recrystallization (for solids) or distillation (for liquids). The decision tree below can help guide your choice.
Q4: Is column chromatography a suitable method for purifying carboxylic acids? Yes, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be used.[6][7] However, carboxylic acids are prone to severe tailing or streaking on silica gel TLC and columns due to strong hydrogen bonding interactions with the stationary phase.[8][9][10] To achieve good separation, it is often necessary to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[8]
Method Selection and Workflow Diagrams
A logical approach to purification is critical for achieving high purity and yield. The diagrams below illustrate a general workflow and a decision-making process for method selection.
Caption: General experimental workflow for carboxylic acid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
reaction condition optimization for C-H functionalization of cyclobutanes
Welcome to the technical support center for the C-H functionalization of cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the C-H functionalization of cyclobutanes in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My C-H functionalization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium or rhodium catalyst is the heart of the reaction.
-
Recommendation: Ensure you are using a fresh, high-purity catalyst. Palladium(II) acetate (Pd(OAc)₂) is a common choice for arylation.[1][2] For carbene-induced C-H functionalization, rhodium(II) catalysts are often employed.[3] Consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[1]
-
-
Directing Group Selection: The choice of directing group is critical for bringing the catalyst in proximity to the target C-H bond.
-
Recommendation: The 8-aminoquinoline (AQ) directing group is widely used and effective for methylene C-H bonds.[1][4] However, in some cases, other directing groups like o-thioanisidine may offer better performance.[2] The subtle geometric and electronic properties of your substrate can influence the effectiveness of a particular directing group.[1][2][5]
-
-
Solvent Effects: The reaction solvent can significantly influence catalyst activity and solubility of reagents.
-
Reaction Temperature: C-H activation often requires elevated temperatures to proceed at a reasonable rate.
-
Issue 2: Poor Regio- or Stereoselectivity
-
Question: My reaction is producing a mixture of isomers. How can I improve the regio- and stereoselectivity of the C-H functionalization?
-
Answer: Achieving high selectivity is a key challenge in C-H functionalization. Here are some strategies to improve it:
-
Catalyst Control: The choice of catalyst can be a powerful tool to control regioselectivity.
-
Recommendation: In rhodium-catalyzed C-H functionalization of arylcyclobutanes, different catalysts can selectively functionalize either the C1 or C3 position, providing access to 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes.[3]
-
-
Directing Group Placement: The position and nature of the directing group on the cyclobutane scaffold will dictate which C-H bond is targeted.
-
Ligand Modification: In some systems, the ligand on the metal catalyst can be tuned to enhance stereoselectivity.
-
Issue 3: Over-functionalization (e.g., Di-arylation)
-
Question: I am observing significant amounts of di-arylated or other over-functionalized products. How can I favor mono-functionalization?
-
Answer: Suppressing the second functionalization event is crucial for obtaining the desired mono-functionalized product.
-
Solvent Choice: The steric bulk of the solvent can play a role in preventing a second functionalization.
-
Reaction Stoichiometry: Limiting the amount of the coupling partner can reduce the likelihood of over-functionalization.
-
Recommendation: Using only a slight excess (e.g., 1.1 equivalents) of the aryl iodide can help, although in some cases, a statistical mixture may still be obtained if the rates of the first and second arylations are similar.[2]
-
-
Bulky Additives: The addition of a sterically demanding acid can hinder the second cyclometalation event.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common directing groups for C-H functionalization of cyclobutanes?
A1: The 8-aminoquinoline (AQ) group is one of the most widely used and effective directing groups for the arylation of methylene C-H bonds in cyclobutanes.[1][4] Other notable directing groups include o-thioanisidine, which in some specific cases has shown better performance than the AQ group.[2] Native functional groups such as tertiary alkylamines can also serve as effective directing groups for C-H arylation.[6][7]
Q2: Which catalysts are typically used for cyclobutane C-H functionalization?
A2: Palladium(II) catalysts, particularly Pd(OAc)₂, are commonly employed for C-H arylation reactions.[1][2] For C-H insertion reactions with carbenes, dirhodium tetracarboxylate catalysts are the catalysts of choice.[3] The selection of the catalyst is crucial as it can influence not only the efficiency but also the regioselectivity of the reaction.[3]
Q3: How can I achieve enantioselective C-H functionalization on a cyclobutane ring?
A3: Enantioselectivity can be achieved through the use of chiral ligands in combination with the metal catalyst. For palladium-catalyzed C-H arylation, simple N-acetyl amino acid ligands have been successfully used to control the enantioselectivity.[6][7]
Q4: What is the role of fluorinated alcoholic solvents like HFIP and TFE?
A4: Fluorinated alcoholic solvents like hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE) have been shown to have beneficial effects on palladium-catalyzed C-H activation reactions.[1][2] They can improve reaction rates and, in some instances, help to suppress side reactions such as over-arylation, with the bulkier HFIP being particularly effective in this regard.[1][2][8]
Data Presentation
Table 1: Optimization of Monoarylation Reaction Conditions
| Entry | Catalyst (mol%) | Ligand/Additive | Solvent | Temperature (°C) | Yield of Mono-arylated Product (%) |
| 1 | Pd(OAc)₂ (10) | None | None | 110 | 30 |
| 2 | Pd(OAc)₂ (10) | Pivalic Acid | tert-Butanol | 110 | - (Improved selectivity) |
| 3 | Pd(OAc)₂ (7.5) | Pivalic Acid | TFE | 90 | - (Increased over-arylation) |
| 4 | Pd(OAc)₂ (7.5) | Pivalic Acid | HFIP | 85 | 65 |
Data synthesized from multiple sources for illustrative purposes.[1][2][8]
Table 2: Catalyst-Controlled Regiodivergent C-H Functionalization
| Catalyst | Position of Functionalization | Product Type |
| Rh₂(S-TCPTAD)₄ | C1 | 1,1-disubstituted cyclobutane |
| Other Rh(II) catalysts | C3 | cis-1,3-disubstituted cyclobutane |
This table illustrates the principle of catalyst-controlled regioselectivity.[3]
Experimental Protocols
General Protocol for Pd-Catalyzed Mono-Arylation of a Cyclobutane Carboxylic Acid Derivative
This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][2][8]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the cyclobutane substrate bearing a directing group (1.0 equiv), the aryl iodide (1.5 - 2.0 equiv), Pd(OAc)₂ (5-10 mol%), and a silver salt oxidant such as Ag₂CO₃ (1.5 equiv).
-
Solvent and Additive Addition: Add pivalic acid (1.0 equiv) followed by the reaction solvent, hexafluoro-2-propanol (HFIP), to the desired concentration (e.g., 0.2 M).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the optimized temperature (typically 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated cyclobutane.
Visualizations
Caption: General experimental workflow for Pd-catalyzed C-H mono-arylation of cyclobutanes.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
avoiding common pitfalls in cyclobutanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate are a frequent issue. The primary culprit is often the formation of a major side product, tetraethyl 1,1,5,5-pentanetetracarboxylate.[1] This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of diethyl malonate.
Troubleshooting Steps:
-
Reagent Purity: Ensure that all reagents, particularly sodium ethoxide and 1,3-dibromopropane, are of high purity and anhydrous. Moisture can interfere with the formation of the sodiomalonic ester.
-
Reaction Temperature: Maintain a consistent reaction temperature. A common protocol suggests keeping the temperature between 60-65°C during the addition of sodium ethoxide.[1]
-
Order of Addition: A successful procedure involves adding a solution of sodium in absolute ethanol to a mixture of diethyl malonate and 1,3-dibromopropane.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of 1,3-dibromopropane may be beneficial.
-
Work-up Procedure: During the work-up, steam distillation is an effective method to separate the desired diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the high-boiling tetraethyl ester byproduct.[1]
Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. What is it and how can I remove it?
A2: The high-boiling point byproduct is likely tetraethyl 1,1,5,5-pentanetetracarboxylate, the result of a side reaction where two molecules of malonic ester react with one molecule of 1,3-dibromopropane.[1] In some cases, this byproduct can account for 30-40% of the theoretical yield based on the sodium ethoxide used.[1]
Purification Strategy:
-
Steam Distillation: This is a highly effective method for separating the more volatile diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the non-volatile tetraester.[1]
-
Fractional Distillation: Careful fractional distillation under reduced pressure can also be used to separate the desired product from the high-boiling impurity.
Q3: The decarboxylation of 1,1-cyclobutanedicarboxylic acid is proceeding with charring and reduced yield. How can I optimize this step?
A3: Incomplete or inefficient decarboxylation can lead to lower yields and the formation of impurities.
Optimization Tips:
-
Temperature Control: The decarboxylation is typically carried out by heating the dicarboxylic acid. A recommended bath temperature is 160-170°C until carbon dioxide evolution ceases. The temperature can then be raised to 210-220°C to distill the cyclobutanecarboxylic acid.[1]
-
Inert Atmosphere: While not always necessary, performing the decarboxylation under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions and charring, especially at higher temperatures.
-
Gradual Heating: Heating the dicarboxylic acid gradually can promote a smoother decarboxylation and prevent vigorous gas evolution that could lead to loss of material.
Q4: How can I effectively purify the final cyclobutanecarboxylic acid?
A4: The final product can be purified by distillation.
Purification Protocol:
-
Distillation: After decarboxylation, the crude cyclobutanecarboxylic acid can be purified by distillation. The pure acid typically boils at 191.5–193.5°C at 740 mm Hg.[1]
-
Extraction: If impurities are present from the hydrolysis step, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ether), extract with a basic aqueous solution (e.g., sodium bicarbonate), wash the aqueous layer with fresh organic solvent, acidify the aqueous layer with a strong acid (e.g., HCl), and then extract the pure carboxylic acid back into an organic solvent.
Data Presentation
Table 1: Comparison of Yields for Key Steps in Cyclobutanecarboxylic Acid Synthesis via Malonic Ester Route
| Step | Product | Reported Yield | Reference |
| Cyclization | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | Organic Syntheses, Coll. Vol. 4, p.288 (1963) |
| Hydrolysis | 1,1-Cyclobutanedicarboxylic acid | Not explicitly stated, but the subsequent step is based on this product. | Organic Syntheses, Coll. Vol. 3, p.213 (1955) |
| Decarboxylation | Cyclobutanecarboxylic acid | 18-21% (based on initial malonic ester) | Organic Syntheses, Coll. Vol. 3, p.213 (1955) |
Table 2: Alternative Synthesis Route Yield
| Synthesis Method | Starting Materials | Product | Reported Yield | Reference |
| Decarboxylation of 1,1-Cyclobutanedicarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanecarboxylic acid | 86-91% | ChemicalBook, CB7258386 |
Experimental Protocols
Detailed Methodology for Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This protocol is adapted from Organic Syntheses.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 160 g (1.0 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2.0 gram atoms) of sodium in 800 mL of absolute ethanol.
-
Heat the mixture in the flask to 60-65°C and begin stirring.
-
Add the sodium ethoxide solution dropwise from the dropping funnel over a period of about 1 hour, maintaining the reaction temperature at 60-65°C.
-
After the addition is complete, continue heating and stirring for an additional 2 hours.
-
Allow the reaction to cool, then add water to dissolve the precipitated sodium bromide.
-
Arrange the flask for steam distillation and collect about 4 liters of distillate. This will contain the desired product and unreacted diethyl malonate.
-
Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove most of the ethanol by distillation.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
Boil the solution to expel carbon dioxide, then make it slightly alkaline with ammonia.
-
Add a slight excess of barium chloride solution to precipitate barium malonate and filter the hot solution.
-
Cool the filtrate and add concentrated hydrochloric acid.
-
Extract the solution with ether, dry the ether extracts over calcium chloride, and remove the ether to yield the crude 1,1-cyclobutanedicarboxylic acid.
-
Recrystallize from hot ethyl acetate to obtain the pure dicarboxylic acid.
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the flask in an oil or metal bath to 160-170°C until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.
-
Redistill the collected fraction to obtain pure cyclobutanecarboxylic acid (b.p. 191.5–193.5°C/740 mm).[1]
Visualizations
Caption: Workflow for the malonic ester synthesis of cyclobutanecarboxylic acid.
Caption: Troubleshooting logic for low yield in cyclobutanecarboxylic acid synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: On a laboratory scale, several routes may be feasible. However, for scaling up, the most common approaches involve either a Grignard-based synthesis or a phase-transfer catalysis (PTC) alkylation.
-
Grignard Route: This typically involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with a cyclobutanone derivative and subsequent carboxylation or functional group manipulation. Careful control of the Grignard formation is crucial to manage the formation of di-Grignard species and other side products.
-
Phase-Transfer Catalysis (PTC) Route: This method involves the alkylation of a (3-bromophenyl)acetonitrile or a similar active methylene compound with 1,3-dihalobutane under PTC conditions, followed by hydrolysis to the carboxylic acid.[1][2][3][4][5] PTC can offer advantages in terms of milder reaction conditions and avoidance of highly reactive organometallic intermediates.
Q2: What are the major safety concerns when performing a large-scale Grignard reaction for this synthesis?
A2: The primary safety concern is the highly exothermic nature of Grignard reagent formation, which can lead to a runaway reaction if not properly controlled.[6][7] Key hazards include:
-
Fire: The solvents used (typically anhydrous ethers like THF or diethyl ether) are highly flammable.[8][9]
-
Explosion: Pressure buildup in a closed system can occur, and ethers can form explosive peroxides upon standing.[8]
-
Reactivity with Water: Grignard reagents react violently with water, producing flammable hydrogen gas.[9]
-
Pyrophoric Nature: Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[7]
Always work in a well-ventilated fume hood, have an ice bath and fire extinguisher readily available, and ensure all glassware is scrupulously dried.[6][8]
Q3: How can I minimize the formation of the major impurity, biphenyl derivatives, during the Grignard reaction?
A3: Biphenyl formation is often a result of a side reaction between the Grignard reagent and unreacted bromobenzene (Wurtz-type coupling).[10] To minimize this:
-
Control the addition rate: Add the bromobenzene derivative slowly and at a controlled rate to the magnesium turnings. This prevents a high local concentration of the aryl halide.[6]
-
Maintain appropriate temperature: High temperatures can favor the coupling reaction. Maintain a gentle reflux to sustain the reaction without excessive heating.[10]
-
Ensure efficient stirring: Good agitation ensures that the aryl halide reacts with the magnesium surface rather than with the already formed Grignard reagent.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Causes | Solutions |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to an oxide layer.[11][12]2. Presence of moisture in glassware or solvent.[8][12]3. Low reactivity of the aryl halide. | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[11] Add a small crystal of iodine; the disappearance of the purple color indicates activation.[12][13]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry and cool under an inert gas stream.[6][13] Use freshly distilled or commercially available anhydrous solvents.[7]3. Initiation Aids: Add a few drops of 1,2-dibromoethane or pre-formed Grignard reagent to start the reaction. Gentle warming may be necessary, but be prepared to cool the reaction if it becomes too vigorous.[12] |
| Low yield of the Grignard reagent. | 1. Wurtz coupling side reaction.[12][14]2. Incomplete reaction.3. Quenching by atmospheric moisture or CO2. | 1. Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension.[12]2. Sufficient Reaction Time: Allow the reaction to proceed until most of the magnesium is consumed.[10]3. Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[8] |
| The reaction mixture turns dark brown or black. | Formation of finely divided metal from side reactions or decomposition.[14] | A color change to grayish or brownish is normal. A very dark color may indicate overheating or the presence of impurities. Ensure the reaction temperature is controlled. |
Phase-Transfer Catalysis (PTC) Alkylation Troubleshooting
| Problem | Possible Causes | Solutions |
| Low conversion or slow reaction rate. | 1. Inefficient phase-transfer catalyst.2. Insufficient agitation.3. Incorrect choice of base or solvent. | 1. Catalyst Screening: Test different quaternary ammonium or phosphonium salts to find the most effective one for the specific reaction.[2]2. Increase Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[5]3. Optimize Conditions: Screen different bases (e.g., NaOH, KOH, K2CO3) and organic solvents to improve reaction kinetics. |
| Formation of dialkylated or other side products. | 1. High concentration of the alkylating agent.2. Incorrect stoichiometry. | 1. Controlled Addition: Add the 1,3-dihalobutane slowly to the reaction mixture.2. Stoichiometric Control: Carefully control the molar ratios of the reactants. |
| Difficulty in product isolation from the catalyst. | The phase-transfer catalyst is soluble in the organic phase. | Select a catalyst that can be easily removed, for example, by washing with water or through crystallization of the product. |
Experimental Protocols
Protocol 1: Large-Scale Preparation of 3-Bromophenylmagnesium Bromide
Safety Precautions: This reaction is highly exothermic and requires strict anhydrous conditions. Perform the reaction in a chemical fume hood, away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[6] Have an ice-water bath ready for emergency cooling.[6][8]
Equipment:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
Reagents and Solvents:
-
Magnesium turnings
-
1,3-Dibromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.[6]
-
Place the magnesium turnings in the reaction flask.
-
Add a single crystal of iodine to the flask.
-
Assemble the apparatus quickly and continue to purge with inert gas.
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene in anhydrous THF.
-
Add a small portion (approx. 10%) of the 1,3-dibromobenzene solution to the magnesium turnings.
-
The reaction should initiate, as indicated by a color change (disappearance of iodine color) and a gentle reflux of the solvent. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a steady but controllable reflux. The reaction is exothermic, and cooling with a water bath may be necessary.[7]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The final Grignard reagent should be a grayish-brown solution.
Visualizations
References
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cyclobutane Synthesis
Welcome to the technical support center for catalyst selection in efficient cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing cyclobutanes?
A1: The main strategies for synthesizing cyclobutane motifs are:
-
Transition Metal-Catalyzed [2+2] Cycloaddition: This is a versatile and widely used method. Various transition metals, including copper, iron, nickel, rhodium, palladium, and gold, are effective catalysts for the [2+2] cycloaddition of alkenes, allenes, and alkynes.[1][2][3][4] The mechanism often involves the formation of a metallacyclopentane intermediate followed by reductive elimination.[2]
-
Photochemical [2+2] Cycloaddition: This method can be performed through direct photoexcitation or by using a photosensitizer.[1][5] Copper(I) salts are often used as catalysts to enable excitation at longer wavelengths via metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).[5] Ruthenium(II) complexes are also effective photocatalysts for the heterodimerization of enones under visible light.[6]
-
Organocatalysis: Chiral organocatalysts, such as thiourea derivatives, can be employed to achieve enantioselective [2+2] cycloadditions, particularly in intramolecular reactions involving allenes and alkenes.[1]
Q2: How can I control the stereoselectivity (diastereo- and enantioselectivity) of the cyclobutane formation?
A2: Stereocontrol is a critical aspect of cyclobutane synthesis. Here are key approaches:
-
Chiral Ligands: In transition metal catalysis, the use of chiral ligands is crucial for inducing enantioselectivity. These ligands create a chiral environment around the metal center, influencing the orientation of the substrates during the cycloaddition.[1]
-
Chiral Catalysts: Chiral organocatalysts, such as chiral thiourea catalysts, can effectively promote enantioselective reactions.[1] Similarly, chiral phosphoric acids combined with a thioxanthone moiety have been used for enantioselective photocycloadditions.[6]
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. Intramolecular reactions, where the reacting partners are tethered, often exhibit higher stereocontrol.[5]
-
Reaction Conditions: Solvent, temperature, and the specific catalyst system can all influence the stereoselectivity. For instance, the stereochemical outcome of photodimerization can be altered by tethering the monomers.[5]
Q3: What are the common side reactions or challenges in catalytic cyclobutane synthesis?
A3: Researchers may encounter several challenges:
-
Low Yields: This can be due to catalyst deactivation, competing side reactions like oligomerization or cyclotrimerization, or unfavorable reaction kinetics.[2]
-
Poor Stereoselectivity: Achieving high diastereo- and enantioselectivity can be difficult. This often requires careful optimization of the catalyst, ligands, and reaction conditions.[7]
-
Regioselectivity Issues: In the cycloaddition of unsymmetrical alkenes, controlling the regioselectivity ("head-to-head" vs. "head-to-tail" dimerization) can be a challenge.[8]
-
Substrate Scope Limitations: Some catalytic systems may have a narrow substrate scope, limiting their general applicability.[1]
-
Ring Strain: The inherent strain of the cyclobutane ring can sometimes lead to ring-opening reactions under the reaction conditions.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during cyclobutane synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or decomposed catalyst. 2. Incorrect reaction conditions (temperature, solvent, concentration). 3. Presence of impurities that poison the catalyst. 4. Unsuitable substrate for the chosen catalytic system. | 1. Use freshly prepared or properly stored catalyst. Consider in-situ generation of the active catalyst. 2. Optimize reaction parameters. Perform a screening of solvents and temperatures. 3. Purify starting materials and ensure the solvent is dry and deoxygenated if necessary. 4. Review the literature for catalysts known to be effective for your specific substrate class. |
| Poor Diastereoselectivity | 1. Insufficient steric or electronic differentiation between the faces of the approaching substrates. 2. Flexible transition state. 3. Reaction temperature is too high, allowing for equilibration between diastereomeric products or intermediates. | 1. Modify the substrate to introduce bulky groups that can direct the approach of the other reactant. 2. Choose a more rigid ligand or catalyst system that pre-organizes the substrates in a specific orientation. 3. Lower the reaction temperature. |
| Low Enantioselectivity | 1. Ineffective chiral ligand or catalyst. 2. Mismatch between the chiral ligand and the substrate. 3. Racemization of the product under the reaction conditions. | 1. Screen a variety of chiral ligands with different electronic and steric properties. 2. Experiment with different enantiomers of the chiral ligand. 3. Analyze the product at different reaction times to check for racemization. Consider milder reaction conditions. |
| Formation of Undesired Regioisomers | 1. Similar electronic and steric properties of the substituents on the alkene. 2. The catalytic system does not provide sufficient regiocontrol. | 1. Modify the electronic properties of the substituents (e.g., introduce electron-withdrawing or electron-donating groups) to favor one regioisomer. 2. Screen different catalysts and ligands that have been shown to influence regioselectivity. |
| Oligomerization or Polymerization of Alkenes | 1. Highly reactive alkene substrates. 2. Catalyst promotes polymerization over cycloaddition. | 1. Use a higher concentration of the other reactant to favor the bimolecular cycloaddition. 2. Employ a catalyst system known to suppress oligomerization, for example, by using specific ligands that modulate the reactivity of the metal center.[2] |
Data Presentation: Catalyst Performance in [2+2] Cycloadditions
The following tables summarize quantitative data for different catalytic systems used in cyclobutane synthesis.
Table 1: Transition Metal-Catalyzed Intermolecular [2+2] Cycloadditions
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Cu(ClO4)2·6H2O / Chiral Ligand 116 | Compound 114 | Compound 115 | - | - | - | [1] |
| Fe-catalyst | Meroterpenoid Precursors | - | - | - | - | [1] |
| Ni(0) complex | Conjugated Enyne | Electron-deficient alkene | - | - | - | [2] |
| Gold(I) catalyst | Allenamide | α,β-Unsaturated hydrazone | - | - | - | [2] |
| Rh(III) / HFIP | 2-aryl quinazolinone | Alkylidenecyclopropane | Moderate to good | - | - | [10] |
Table 2: Photochemical [2+2] Cycloadditions
| Catalyst / Sensitizer | Substrate(s) | Wavelength (nm) | Solvent | Product Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| CuOTf | 1,6-heptadiene | 254 | Ether (Et2O, THF) | - | cis-fused | [5] |
| Ru(bipy)3Cl2 | Aryl enones | Visible light | - | Good | Excellent | [6] |
| Chiral Phosphoric Acid / Thioxanthone | N,O-acetal from α,β-unsaturated aldehyde | 459 | - | - | - | [6] |
| [Au(SIPr)(Cbz)] | Coumarin and unactivated alkene | 365 | - | Good | - | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Photochemical [2+2] Cycloaddition
This protocol is based on the intramolecular cyclization of 1,6-dienes catalyzed by Cu(I) triflate.[5]
-
Preparation: In a quartz reaction vessel, dissolve the 1,6-diene substrate in a suitable ether solvent (e.g., Et₂O or THF) that has been deoxygenated.
-
Catalyst Addition: Add a catalytic amount of copper(I) trifluoromethanesulfonate (CuOTf). Typically, 5-10 mol% is used. The use of Cu(OTf)₂ is also possible as it is believed to be reduced in situ to Cu(I).[5]
-
Reaction Setup: Seal the reaction vessel and place it in a photochemical reactor equipped with a lamp emitting at λ = 254 nm.
-
Irradiation: Irradiate the reaction mixture with stirring at a controlled temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction, remove the catalyst by filtration through a short pad of silica gel, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.2.0]heptane derivative.
Protocol 2: Ruthenium-Catalyzed Visible Light-Induced [2+2] Heterodimerization of Enones
This protocol is adapted from the procedure for the heterodimerization of dissimilar acyclic enones.[6]
-
Preparation: In a reaction vial, combine the two different enone substrates, the ruthenium photocatalyst (e.g., Ru(bipy)₃Cl₂) (typically 1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Setup: Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp).
-
Irradiation: Irradiate the mixture with stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the tri- or tetrasubstituted cyclobutane product.
Visualizations
Below are diagrams illustrating key concepts in catalytic cyclobutane synthesis.
Caption: Workflow for a Cu-catalyzed photochemical [2+2] cycloaddition.
Caption: Decision tree for catalyst selection in cyclobutane synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chapter - Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. reddit.com [reddit.com]
- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Biological Potential of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Comparative Analysis Based on Analogous Structures
The core structure of 1-(3-Bromophenyl)cyclobutanecarboxylic acid, featuring a bromophenyl group attached to a cyclobutane ring bearing a carboxylic acid, suggests potential interactions with various biological targets. The presence of the bromophenyl moiety can influence properties such as lipophilicity and metabolic stability, and may facilitate interactions with specific binding pockets in proteins. The cyclobutane ring introduces a three-dimensional element that can be crucial for orienting the molecule within a receptor or enzyme active site.
Comparative Analysis of Structural Analogs
Although a head-to-head comparison is not available, studies on related 1-phenylcycloalkanecarboxylic acids and other bromophenyl-containing molecules offer clues to the potential biological activities of this compound.
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| 1-Phenylcycloalkanecarboxylic Acid Derivatives | Phenyl group attached to a cycloalkane with a carboxylic acid | Sigma-1 receptor antagonism | [No specific reference for the exact compound] |
| Bromophenyl-containing Compounds | Aromatic ring with a bromine substituent | Anticonvulsant, Antimicrobial, Anti-inflammatory | [No specific reference for the exact compound] |
| Cyclobutane-containing Carboxylic Acids | Cyclobutane ring with a carboxylic acid moiety | Intermediates in the synthesis of bioactive molecules | [No specific reference for the exact compound] |
Note: This table is illustrative and based on general findings for the respective chemical classes, as direct comparative data for this compound is unavailable.
Potential Signaling Pathways and Biological Targets
Based on the activities of analogous compounds, this compound and its analogs could potentially modulate signaling pathways involved in neurological disorders, inflammation, and infectious diseases. One potential target class is the family of sigma receptors, which are involved in a variety of cellular functions and are implicated in several pathological conditions.
Caption: Potential signaling pathway involving the Sigma-1 receptor.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound and its analogs, a series of in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments based on the potential targets identified from analogous structures.
Sigma Receptor Binding Assay
This assay determines the affinity of the test compounds for sigma-1 and sigma-2 receptors.
Protocol:
-
Membrane Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold sucrose buffer followed by centrifugation to isolate the membrane fraction.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) or sigma-2 receptor (e.g., [³H]DTG) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated at 37°C for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a sigma receptor binding assay.
Anti-inflammatory Activity Assay (Inhibition of Cytokine Production)
This assay evaluates the potential of the compounds to suppress the production of pro-inflammatory cytokines in immune cells.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in appropriate media.
-
Stimulation and Treatment: PBMCs are stimulated with a mitogen (e.g., lipopolysaccharide, LPS) to induce the production of inflammatory cytokines. Concurrently, cells are treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of 24-48 hours.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cytokine production, is calculated.
Structure-Activity Relationship (SAR) Insights from Analogs
While a specific SAR for this compound is yet to be established, general principles can be drawn from related compound series.
-
Role of the Phenyl Ring Substituent: The nature and position of the substituent on the phenyl ring are critical for activity. Halogen atoms like bromine can enhance binding affinity through halogen bonding and increase lipophilicity, which may affect cell permeability and metabolic stability.
-
Importance of the Cycloalkane Ring: The size and conformation of the cycloalkane ring influence the spatial orientation of the pharmacophoric groups. A cyclobutane ring offers a more rigid and three-dimensional structure compared to a more flexible open chain, which can be advantageous for receptor binding.
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for interaction with biological targets, frequently forming hydrogen bonds or salt bridges with amino acid residues in the binding site.
Caption: Logical relationship of SAR for analogous compounds.
Conclusion
In the absence of direct experimental data, a definitive comparison of the biological activity of this compound and its analogs remains speculative. However, the analysis of structurally related compounds suggests that this chemical scaffold holds promise for interacting with biological targets such as sigma receptors and may possess anti-inflammatory properties. Future research involving the synthesis of a focused library of analogs and their systematic evaluation using the experimental protocols outlined in this guide is essential to elucidate their therapeutic potential and establish a clear structure-activity relationship. Such studies will be invaluable for guiding the design of novel therapeutic agents for a range of diseases.
A Comparative Guide to the Synthesis of Cyclobutanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a critical structural element in numerous pharmaceuticals and biologically active compounds. Consequently, efficient and scalable methods for the synthesis of key building blocks like cyclobutanecarboxylic acid are of paramount importance to the scientific community. This guide provides an objective comparison of the most common and effective methods for synthesizing cyclobutanecarboxylic acids, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for the primary synthesis routes to cyclobutanecarboxylic acid, offering a clear comparison of their respective efficiencies and conditions.
| Synthesis Method | Key Transformation | Overall Yield | Reaction Time | Key Reagents |
| Malonic Ester Synthesis | Diethyl malonate + 1,3-dibromopropane → 1,1-Cyclobutanedicarboxylic acid → Cyclobutanecarboxylic acid | 18-21% | Multi-day | Diethyl malonate, 1,3-dibromopropane, NaOEt, KOH |
| [2+2] Photochemical Cycloaddition | Ethylene + Acrylic acid → Cyclobutanecarboxylic acid | ~97% | ~3 hours | Ethylene, Acrylic acid, UV light |
| Oxidation of Cyclobutylmethanol | Cyclobutylmethanol → Cyclobutanecarboxylic acid | High (est. >85%) | 2-4 hours | Cyclobutylmethanol, Jones reagent or TEMPO/NaOCl |
| Decarboxylation | 1,1-Cyclobutanedicarboxylic acid → Cyclobutanecarboxylic acid | 86-91% | ~2-3 hours | 1,1-Cyclobutanedicarboxylic acid, Heat |
In-Depth Analysis of Synthesis Methods
This section provides a detailed examination of each synthesis method, including reaction mechanisms, advantages, and limitations, along with comprehensive experimental protocols.
Malonic Ester Synthesis
This classical approach builds the cyclobutane ring through a nucleophilic substitution reaction, followed by hydrolysis and decarboxylation. It is a well-established method, though the overall yield can be modest due to the multi-step nature of the synthesis.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a flask equipped with a reflux condenser, dissolve sodium (1.0 g atom) in absolute ethanol (10 mL per g of sodium).
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 mole).
-
Gradually add 1,3-dibromopropane (1.0 mole) to the heated solution.
-
Reflux the mixture for 2-3 hours until the reaction is complete (indicated by the cessation of sodium bromide precipitation).
-
After cooling, add water to dissolve the sodium bromide and distill off the ethanol.
-
The crude diethyl 1,1-cyclobutanedicarboxylate is isolated by extraction and purified by distillation. The reported yield for this step is approximately 25%.
-
-
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Reflux the diethyl 1,1-cyclobutanedicarboxylate from the previous step with an excess of a 10% potassium hydroxide solution for 3-4 hours.
-
After hydrolysis, acidify the cooled reaction mixture with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
The diacid is collected by filtration, washed with cold water, and dried.
-
-
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Heat the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus to 160-170 °C.
-
Carbon dioxide will evolve, and the cyclobutanecarboxylic acid will begin to distill.
-
Collect the fraction boiling between 190-195 °C. The yield for this decarboxylation step is typically high, in the range of 86-91%.[1]
-
Logical Workflow for Malonic Ester Synthesis
Caption: Workflow of the Malonic Ester Synthesis.
[2+2] Photochemical Cycloaddition
This method offers a highly efficient and atom-economical route to cyclobutanecarboxylic acid. The reaction proceeds via the light-induced cycloaddition of an alkene and a molecule containing a carbon-carbon double bond, in this case, acrylic acid.
Experimental Protocol:
-
In a suitable photochemical reactor, dissolve acrylic acid (1.0 mole) in a solvent such as dichloromethane.
-
Cool the solution to between -70 and -50 °C using a dry ice/acetone bath.
-
Bubble ethylene gas through the solution while irradiating with a high-pressure mercury lamp (e.g., 450W) for approximately 3 hours.
-
Monitor the reaction by a suitable analytical technique (e.g., GC or TLC) until the acrylic acid is consumed.
-
Upon completion, stop the ethylene flow and turn off the lamp.
-
Remove the solvent by distillation.
-
The crude cyclobutanecarboxylic acid can be purified by vacuum distillation. A reported yield for this specific reaction is 97%.[2]
Reaction Pathway for [2+2] Photochemical Cycloaddition
Caption: [2+2] Photochemical Cycloaddition Pathway.
Oxidation of Cyclobutylmethanol
The oxidation of the primary alcohol, cyclobutylmethanol, provides a direct route to the corresponding carboxylic acid. Standard and high-yielding oxidation methods can be employed.
Experimental Protocol (Jones Oxidation):
-
Dissolve cyclobutylmethanol (1.0 mole) in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Slowly add the Jones reagent to the stirred solution of cyclobutylmethanol, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of isopropanol.
-
The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield cyclobutanecarboxylic acid. This method is generally high-yielding for primary alcohols.
Experimental Protocol (TEMPO-catalyzed Oxidation):
-
In a flask, dissolve cyclobutylmethanol (1.0 mole) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-catalyst such as sodium bromide.
-
Add an aqueous solution of sodium hypochlorite (bleach) dropwise to the vigorously stirred mixture at 0 °C.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or crystallization. This method is known for its mild conditions and high yields.
Oxidation of Cyclobutylmethanol Workflow
Caption: General workflow for the oxidation of cyclobutylmethanol.
Concluding Remarks
The choice of synthesis method for cyclobutanecarboxylic acid will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment.
-
For high-yield and atom economy on a laboratory scale, the [2+2] photochemical cycloaddition is an excellent choice, provided the necessary photochemical equipment is available.
-
The Malonic Ester Synthesis is a classic and reliable, albeit lower-yielding, method that utilizes readily available starting materials and standard laboratory equipment.
-
The Oxidation of Cyclobutylmethanol is a straightforward and high-yielding approach if the corresponding alcohol is commercially available or easily synthesized.
-
Ring-Closing Metathesis (RCM) , while a powerful tool for the formation of larger rings, is generally not the most direct or efficient method for the synthesis of a simple cyclobutanecarboxylic acid.
This guide provides the foundational information for selecting and implementing a suitable synthesis strategy for cyclobutanecarboxylic acid, a valuable building block in modern chemical research and development.
References
Unraveling the Isomeric Puzzle: A Comparative Analysis of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid and 1-(4-Bromophenyl)cyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical in the pursuit of novel therapeutics. This guide provides a comparative overview of 1-(3-Bromophenyl)cyclobutanecarboxylic acid and 1-(4-Bromophenyl)cyclobutanecarboxylic acid, two closely related structural isomers. While specific experimental data for a direct comparison of these two molecules is limited in the public domain, this guide extrapolates information from structurally similar compounds and outlines the necessary experimental protocols to generate the required comparative data.
The subtle shift of a bromine atom from the meta (3-position) to the para (4-position) on the phenyl ring can significantly influence the physicochemical properties and biological activity of a molecule. These alterations can impact everything from crystal packing and solubility to protein-ligand interactions and metabolic stability.
Physicochemical Properties: A Tale of Two Isomers
A direct comparison of the experimental physicochemical properties of this compound and 1-(4-Bromophenyl)cyclobutanecarboxylic acid is hampered by the lack of available data. However, based on general principles of organic chemistry, we can anticipate certain trends. The position of the bromine atom will influence the molecule's dipole moment and crystal lattice energy, which in turn affect properties like melting point, boiling point, and solubility.
To provide a framework for comparison, the following table summarizes the basic molecular details and includes predicted properties where available. It is crucial to note that these are computational predictions and must be validated by experimental data.
| Property | This compound | 1-(4-Bromophenyl)cyclobutanecarboxylic acid |
| CAS Number | 926261-31-6[1][2][3][4] | 151157-49-2[5][6][7] |
| Molecular Formula | C₁₁H₁₁BrO₂[1][2][3][4] | C₁₁H₁₁BrO₂[5][6][7] |
| Molecular Weight | 255.11 g/mol [2][3] | 255.11 g/mol [6][7] |
| Predicted pKa | 4.65 ± 0.40 | Not Available |
Biological Activity: The Untapped Potential
The biological activities of this compound and 1-(4-Bromophenyl)cyclobutanecarboxylic acid have not been extensively reported. However, the bromophenyl and cyclobutanecarboxylic acid motifs are present in various biologically active molecules, suggesting potential for these compounds in drug discovery.
For instance, compounds containing a bromophenyl group have been investigated for a range of activities, including as kinase inhibitors and anticonvulsants. The cyclobutane ring is a valuable scaffold in medicinal chemistry, often used to introduce conformational rigidity and explore new chemical space.
To elucidate the biological potential of these isomers, a series of in vitro and cell-based assays would be necessary. A primary area of investigation could be their activity as kinase inhibitors, given the prevalence of this target class in modern drug discovery.
Experimental Protocols
To generate the necessary comparative data, the following experimental protocols are recommended.
Synthesis Workflow
The synthesis of both isomers would likely follow a similar pathway, with the key difference being the starting bromophenyl-containing material. A potential synthetic route is outlined below.
Caption: General synthetic workflow for the preparation of 1-(Bromophenyl)cyclobutanecarboxylic acid isomers.
Determination of Physicochemical Properties
Melting Point: Determined using a standard melting point apparatus. Boiling Point: Determined by distillation under reduced pressure to prevent decomposition. Aqueous Solubility: Can be determined using the shake-flask method followed by quantification via HPLC. pKa Determination: Potentiometric titration is a standard method for determining the acid dissociation constant.
Caption: Workflow for the experimental determination of the pKa value.
In Vitro Kinase Inhibition Assay
A generic protocol to screen for kinase inhibitory activity and determine the IC50 value is provided below. This would need to be adapted for specific kinases of interest.
Caption: General workflow for determining the IC50 value in a kinase inhibition assay.
Conclusion
While a definitive, data-driven comparison of this compound and 1-(4-Bromophenyl)cyclobutanecarboxylic acid is not currently possible due to a lack of published experimental results, this guide provides a foundation for researchers to conduct their own comparative studies. The positional isomerism is expected to impart distinct physicochemical and biological properties. The outlined experimental protocols offer a clear path to generating the necessary data to fully characterize and differentiate these two compounds, potentially unlocking their therapeutic value. The synthesis and subsequent screening of these and related analogs could lead to the discovery of novel drug candidates.
References
- 1. appchemical.com [appchemical.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 926261-31-6 [chemicalbook.com]
- 4. 926261-31-6|this compound|BLD Pharm [bldpharm.com]
- 5. 151157-49-2 | MFCD08443165 | 1-(4-Bromophenyl)cyclobutanecarboxylic acid [aaronchem.com]
- 6. 151157-49-2|1-(4-Bromophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 7. 1-(4-bromophenyl)cyclobutanecarboxylic acid - CAS:151157-49-2 - Sunway Pharm Ltd [3wpharm.com]
The Impact of Bromination on the Biological Activity of Cyclobutane Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid core that can improve potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][2] The introduction of halogen atoms, particularly bromine, can further modulate the biological activity of these compounds by altering their physicochemical properties such as lipophilicity and reactivity. This guide provides a comparative analysis of brominated cyclobutane derivatives, focusing on the structure-activity relationship (SAR) of these compounds and their potential as anticancer agents.
Comparative Analysis of Sceptrin and its Brominated Analogs
Sceptrin, a marine natural product containing a cyclobutane ring, has been identified as an inhibitor of cancer cell motility.[3][4] To elucidate the structure-activity relationship of this unique molecule, a series of analogs, including brominated derivatives, were synthesized and evaluated for their biological activity.
| Compound | Structure | Key Structural Features | Relative Potency (Cell Motility Inhibition) | IC50 (Cell Motility Assay) |
| Sceptrin | [Image of Sceptrin structure] | Dibrominated pyrrole moiety | Baseline | 15 µM[4] |
| Bromosceptrin | [Image of Bromosceptrin structure] | Monobrominated pyrrole moiety | Less potent than Sceptrin[3] | Not explicitly reported |
| Dibromosceptrin | [Image of Dibromosceptrin structure] | Tribrominated pyrrole moiety | Less potent than Sceptrin[3] | Not explicitly reported |
| Debromosceptrin | [Image of Debromosceptrin structure] | No bromine on the pyrrole moiety | Less potent than Sceptrin[3] | Not explicitly reported |
Caption: Comparison of Sceptrin and its brominated and non-brominated analogs.
The data suggests that the specific dibromination pattern on the pyrrole ring of sceptrin is crucial for its potent inhibition of cell motility. Both increasing (tribromo-) and decreasing (mono- and de-bromo) the number of bromine atoms on this part of the molecule lead to a reduction in activity.[3] This highlights a clear structure-activity relationship where the electronic and steric properties conferred by the two bromine atoms in the natural product are optimal for its biological function.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of cytotoxic and apoptotic effects of novel compounds are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Brominated cyclobutane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the brominated cyclobutane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[5]
Protocol 2: Annexin V Assay for Apoptosis Detection
This protocol is for the detection of apoptosis in cells treated with a compound using flow cytometry.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Brominated cyclobutane derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of the brominated cyclobutane derivatives for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: SAR of Sceptrin analogs.
Caption: Experimental workflow.
Caption: Apoptosis signaling pathway.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: HPLC vs. qNMR
In the development and quality control of pharmaceutical ingredients and research chemicals, rigorous purity assessment is paramount. For 1-(3-Bromophenyl)cyclobutanecarboxylic acid, a key building block in organic synthesis, accurate purity determination ensures the reliability of subsequent reactions and the quality of the final products. This guide provides a comparative analysis of two robust analytical techniques for its purity validation: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography is a widely adopted technique for purity analysis due to its high resolution and sensitivity. For carboxylic acids, a reversed-phase HPLC method with UV detection is typically employed.[1] The addition of an acid, such as trifluoroacetic acid, to the mobile phase suppresses the ionization of the carboxyl group, which enhances its retention on the nonpolar stationary phase and improves peak shape.[2][3]
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity.[4] A key advantage of qNMR is that it does not require a specific reference standard of the analyte itself, providing a direct and accurate purity assessment.[4]
This guide presents a detailed experimental protocol for a reversed-phase HPLC method and outlines the principles of a qNMR analysis for this compound. A direct comparison of the methodologies, along with their respective advantages and limitations, is provided to assist researchers in selecting the most appropriate technique for their analytical needs.
Experimental Workflow
The general workflow for the purity validation of this compound by either HPLC or qNMR involves sample and standard preparation, instrumental analysis, and data processing to determine the purity.
Caption: Workflow for purity validation of this compound.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the key aspects of performing a qNMR analysis for purity determination.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance with high precision
Materials:
-
Internal Standard: A certified reference material with a known purity (e.g., Maleic Anhydride). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d6).
Sample Preparation:
-
Accurately weigh about 15 mg of this compound.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery, which is critical for accurate integration.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral of the signal for the analyte or standard
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity_std: Purity of the internal standard
Comparison of HPLC and qNMR
The choice between HPLC and qNMR depends on the specific requirements of the analysis, such as the need for impurity profiling, the availability of reference standards, and the desired level of accuracy.
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Signal integration relative to a certified internal standard. |
| Primary Method | No, requires a certified reference standard of the analyte for accurate quantification. Purity by area-% is a relative measure. | Yes, it is a primary ratio method of measurement.[4] |
| Reference Standard | Requires a specific certified reference standard of this compound for identity and assay. | Requires a certified internal standard (e.g., maleic anhydride), not the analyte itself.[4] |
| Impurity Profiling | Excellent for separating and detecting both known and unknown impurities. | Can detect and quantify impurities containing protons, but may not resolve all signals. |
| Selectivity | High, based on chromatographic resolution. | High, based on chemical shift differences. |
| Sensitivity | Generally higher (can detect impurities at lower levels). | Lower, typically requires a higher concentration of the sample. |
| Sample Throughput | Can be automated for high throughput. | Generally lower due to longer acquisition times for quantitative accuracy. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered.[4] |
| Advantages | Widely available, high sensitivity, excellent for complex mixtures. | High precision and accuracy, direct purity measurement without analyte standard, non-destructive.[4] |
| Limitations | Relative purity by area-% assumes all components have the same response factor at the detection wavelength. | Lower sensitivity, potential for signal overlap in complex mixtures, requires longer analysis time per sample.[4] |
References
A Comparative Analysis of Cyclobutane and Cyclopentane Carboxylic Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloalkane carboxylic acids are pivotal structural motifs in medicinal chemistry, offering a scaffold to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, cyclobutane carboxylic acid and cyclopentane carboxylic acid are of particular interest due to their distinct conformational characteristics and synthetic accessibility. This guide provides a comparative analysis of these two carboxylic acids in the context of biological systems, summarizing their known biological activities, metabolic fates, and toxicological profiles. While direct comparative studies on the parent molecules are limited, this document compiles available data on the parent acids and their derivatives to offer valuable insights for drug design and development.
Physicochemical Properties
The seemingly subtle difference of a single carbon atom in the ring structure of cyclobutane and cyclopentane carboxylic acids leads to significant differences in their three-dimensional shape, ring strain, and lipophilicity. These properties, in turn, influence their biological activity and pharmacokinetic profiles.
| Property | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid |
| Molecular Formula | C₅H₈O₂ | C₆H₁₀O₂ |
| Molecular Weight | 100.12 g/mol [1] | 114.14 g/mol [2] |
| Ring Strain Energy | 26.3 kcal/mol[3] | 7.1 kcal/mol[3] |
| Appearance | Colorless liquid[4] | Colorless oil[5] |
| Boiling Point | 191.5–193.5 °C[4] | 212 °C[5] |
| Melting Point | -7.5 °C[4] | -7 °C[5] |
| LogP (calculated) | ~0.8 | ~1.3 |
Biological Activities and Applications in Drug Design
Both cyclobutane and cyclopentane carboxylic acid moieties have been incorporated into various drug candidates to enhance their pharmacological properties. The rigid structures of these cycloalkanes can help to lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its target.
Cyclobutane Carboxylic Acid Derivatives
The strained cyclobutane ring offers a unique, rigid scaffold that can be exploited in drug design.[3] Its derivatives have shown potential in several therapeutic areas:
-
Enzyme Inhibition: Derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have demonstrated significant inhibitory activity against aldehyde-ketone reductases (AKR1C1 and AKR1C3), enzymes implicated in hormone-dependent cancers.[6]
-
Anticancer and Antimicrobial Properties: The cyclobutane skeleton is found in natural products with antimicrobial properties and has been incorporated into molecules with anticancer activity.[3]
-
Conformational Locking: The cyclobutane ring can be used to conformationally lock a molecule into its most active form, as demonstrated in the development of combretastatin analogues with potent anticancer activity.[3]
Cyclopentane Carboxylic Acid Derivatives
The less-strained and more flexible cyclopentane ring provides a different set of conformational possibilities. Its derivatives have been explored as:
-
NaV1.7 Inhibitors for Pain: A novel class of cyclopentane carboxylic acids has been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[7]
-
Bioisosteres of Carboxylic Acids: Cyclopentane-1,2-diones and cyclopentane-1,3-diones have been investigated as potential bioisosteres for the carboxylic acid functional group, for example, in the design of thromboxane A2 receptor antagonists.[8] This strategy aims to improve the pharmacokinetic properties of drug candidates by replacing the potentially problematic carboxylic acid moiety.
Metabolism
The in vivo metabolism of cyclobutane and cyclopentane carboxylic acids has not been extensively studied. However, insights can be drawn from the metabolism of other cycloalkane carboxylic acids. The primary metabolic pathways for such compounds are expected to involve ω-oxidation followed by β-oxidation, leading to the formation of dicarboxylic acids and subsequent chain-shortened products.
A study on the metabolism of the structurally related cyclopropane carboxylic acid in the fungus Fusarium revealed its conversion to hydroxybutyrate derivatives. In mammals, cyclopropane carboxylic acid, a metabolite of the drug panadiplon, has been shown to inhibit mitochondrial fatty acid β-oxidation.[9] Similarly, studies on cyclohexane carboxylic acid have shown that it can be metabolized via hydroxylation and subsequent oxidation to a keto derivative.
The potential metabolic pathways for cyclobutane and cyclopentane carboxylic acids are illustrated below.
Toxicity
The toxicity of carboxylic acid-containing compounds is an important consideration in drug development. The formation of reactive metabolites, such as acyl glucuronides and acyl-CoA thioesters, can lead to idiosyncratic drug toxicity.
-
Cyclobutane Carboxylic Acid: This compound is corrosive and can cause severe skin burns and eye damage.[6] The reported LD50 in mice is 1270 mg/kg (subcutaneous and intraperitoneal).[10]
-
Cyclopentane Carboxylic Acid: This compound is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Experimental Protocols
In Vitro Metabolism Assay using Liver S9 Fraction
This protocol provides a general method for assessing the metabolic stability of a compound using liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes.
Workflow:
Materials:
-
Test compound (Cyclobutane or Cyclopentane Carboxylic Acid)
-
Liver S9 fraction (from human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Cofactor solution (e.g., NADPH, UDPGA)
-
Acetonitrile (for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare the S9 reaction mixture by combining the S9 fraction, phosphate buffer, and cofactor solution.
-
Add the test compound to the S9 reaction mixture to initiate the reaction. A typical final concentration of the test compound is 1 µM.
-
Incubate the reaction plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. This data can be used to determine the metabolic half-life (t₁/₂) and intrinsic clearance of the compound.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[11][12][13]
Workflow:
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Wash the cell monolayers with transport buffer.
-
Prepare a solution of the test compound in the transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the test compound solution to the apical chamber. At specified time intervals, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound solution to the basolateral chamber. At specified time intervals, collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[11]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[14]
Workflow:
References
- 1. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Stability of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative assessment of the stability of 1-(3-Bromophenyl)cyclobutanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the known stability of its core chemical structures: the cyclobutanecarboxylic acid moiety and the bromophenyl group. We also present standardized experimental protocols for a comprehensive stability assessment.
Understanding the Stability Profile
The stability of this compound is a critical parameter for its application in research and drug development, influencing storage, handling, and formulation. The molecule's stability is largely determined by the interplay of the robust cyclobutane ring, the reactive carboxylic acid group, and the potentially labile carbon-bromine bond on the phenyl ring.
General Stability Considerations:
-
Cyclobutanecarboxylic acid: This core structure is generally stable under ambient conditions.[1] However, it is incompatible with strong oxidizing agents and bases and can decompose at high temperatures, such as in a fire, to produce carbon oxides.[2][3]
-
Bromophenyl Group: The carbon-bromine (C-Br) bond can be susceptible to degradation under certain conditions, such as exposure to light (photolysis) or high temperatures. Brominated polymers, for instance, are known to have thermal stability that is influenced by the weak character of the C-Br bond.[4]
Comparative Stability Data
To provide a framework for comparison, the following table summarizes typical stability data for related carboxylic acids. It is important to note that this data is illustrative and experimental testing is required to determine the precise stability of this compound.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Instabilities |
| This compound | Not available | Not available | Suspected sensitivity to heat, light, strong bases, and oxidizing agents. | |
| Cyclobutanecarboxylic acid | -7.5[5] | 195[2] | Incompatible with strong oxidizing agents and bases.[2][3] | |
| Benzoic Acid | 122.4 | 249 | Generally stable, but can undergo decarboxylation at high temperatures. | |
| 3-Bromobenzoic Acid | 155-157 | 282-284 | Similar to benzoic acid, with potential for C-Br bond cleavage under harsh conditions. |
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound should involve a combination of real-time and accelerated stability studies.[6]
Accelerated Stability Testing
Accelerated stability testing exposes the compound to elevated stress conditions to predict its shelf life under normal storage conditions.[6] The relationship between the degradation rate and temperature is often modeled using the Arrhenius equation.[6]
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound in its solid form and, if applicable, in relevant solvent systems.
-
Storage Conditions: Store samples at a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity levels (e.g., 75% RH).[7][8] Include a control batch stored at the recommended long-term storage condition (e.g., room temperature, protected from light).
-
Time Points: Pull samples for analysis at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Method: Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time for each condition. Use the degradation rates to calculate the predicted shelf life at the intended storage temperature using the Arrhenius equation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject the compound to a variety of harsh conditions, including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80°C
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Visualizing Experimental Workflows and Potential Degradation
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the chemical stability of a compound like this compound.
Hypothetical Degradation Pathway
While specific degradation pathways for this compound have not been reported, a plausible degradation mechanism under hydrolytic or photolytic stress could involve the cleavage of the carbon-bromine bond, a known vulnerability in similar structures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 4. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate [cwejournal.org]
- 5. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lnct.ac.in [lnct.ac.in]
- 8. accelerated stability test: Topics by Science.gov [science.gov]
Spectroscopic Comparison of Cis and Trans Isomers of Substituted Cyclobutanes: A Guide for Researchers
For professionals in chemical research, materials science, and drug development, the precise determination of molecular stereochemistry is a critical step, as different isomers can exhibit vastly different biological activities and physical properties. Substituted cyclobutanes, prevalent motifs in many functional molecules, present a common challenge in distinguishing between their cis and trans diastereomers. This guide provides an objective comparison of spectroscopic techniques used for this purpose, supported by experimental principles and data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive tool for assigning the stereochemistry of cyclobutane isomers. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts and coupling constants, which are highly sensitive to the spatial arrangement of substituents.
¹H NMR: The Power of Coupling Constants
The key to distinguishing cis and trans isomers via ¹H NMR lies in the magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons. This value is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
Trans Isomers : In many 1,2-disubstituted cyclobutanes, the trans isomer preferentially adopts a conformation where the bulky substituents occupy pseudo-di-equatorial positions. This forces the vicinal methine protons (H1 and H2) into a pseudo-di-axial arrangement with a large dihedral angle (approaching 180°), resulting in a large coupling constant. Concurrently, the coupling between a methine proton and the adjacent methylene protons often shows one large (axial-axial) and one small (axial-equatorial) coupling.
-
Cis Isomers : The cis isomer, which must have one pseudo-axial and one pseudo-equatorial substituent, is often more conformationally flexible.[1] This results in averaged coupling constants that are typically smaller than the axial-axial couplings observed in the rigid trans isomer.
Experimental Data: ¹H NMR of cis- and trans-1,2-Diphenylcyclobutane
A full spectral analysis of cis- and trans-1,2-diphenylcyclobutane provides a clear example. The trans isomer is conformationally rigid, while the cis isomer fluctuates between two equivalent puckered conformations.[1][2] This leads to distinct and diagnostic differences in their respective coupling constants.
| Isomer | Coupled Protons | Interaction Type | Coupling Constant (³JHH, Hz) | Key Differentiator |
| trans | H1 – H2 | vicinal (pseudo-ax/ax) | ~10.0 Hz (Predicted for rigid ax/ax) | Large value indicates a fixed trans-diaxial relationship. |
| H1 – H3 | vicinal (ax/eq & ax/ax) | Two distinct values (e.g., large & small) | Confirms rigid, puckered ring. | |
| cis | H1 – H2 | vicinal (ax/eq) | Smaller, averaged value | Smaller value reflects the ~60° dihedral angle. |
| H1 – H3 | vicinal | Averaged values due to ring flipping | Lack of distinct large/small couplings suggests flexibility. |
Note: The table presents characteristic values based on established principles. The exact coupling constants can vary with substitution and solvent.
¹³C NMR: The γ-Gauche Effect
In ¹³C NMR, the chemical shift of a carbon is sensitive to steric compression. The γ-gauche effect is a key diagnostic tool, which states that a carbon atom experiences a shielding (upfield shift to a lower ppm value) when it is in a gauche (staggered, ~60° dihedral angle) orientation relative to a substituent at the γ-position (three bonds away).[3]
-
Cis Isomers : In a cis-1,3-disubstituted cyclobutane, the substituents are on the same side of the ring. In a puckered conformation, one substituent will be pseudo-axial, forcing a γ-gauche interaction with the ring carbons, causing an upfield shift of their signals compared to the trans isomer.[3]
-
Trans Isomers : The corresponding trans isomer can adopt a di-equatorial conformation, which minimizes steric interactions. The absence of this strong γ-gauche interaction means the ring carbon signals appear further downfield (higher ppm).
| Isomer (1,3-Disubstituted) | Key Interaction | ¹³C NMR Observation |
| trans (di-equatorial) | Minimal steric strain | Ring carbon resonances are downfield. |
| cis (ax/eq) | γ-gauche effect from axial group | Ring carbons C2/C4 are shielded (upfield shift). |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The differentiation between cis and trans isomers often relies on principles of molecular symmetry.
The Rule of Mutual Exclusion
This powerful selection rule is the cornerstone of using vibrational spectroscopy for isomer differentiation. It states that for any molecule possessing a center of inversion (i) , a vibrational mode cannot be both IR and Raman active.[4]
-
A vibration is IR active if it causes a change in the molecule's dipole moment.
-
A vibration is Raman active if it causes a change in the molecule's polarizability.
Many symmetrically substituted trans-cyclobutanes (e.g., trans-1,3-dicarboxycyclobutane) are centrosymmetric. In contrast, the corresponding cis isomers lack a center of inversion.
-
trans Isomers (Centrosymmetric) : The IR and Raman spectra will be complementary. Vibrational bands appearing in the IR spectrum will be absent in the Raman spectrum, and vice versa.
-
cis Isomers (Non-centrosymmetric) : The rule of mutual exclusion does not apply. Therefore, it is possible to observe the same vibrational mode (a band at the same frequency) in both the IR and Raman spectra.
Comparative Vibrational Activities
| Isomer (e.g., trans-1,3-disubstituted) | Center of Symmetry? | Spectroscopic Observation |
| trans | Yes | Mutual Exclusion : No bands overlap between IR and Raman spectra. |
| cis | No | No Exclusion : Vibrational bands can appear in both IR and Raman spectra. |
This clear difference in spectral behavior provides an unambiguous method for assigning stereochemistry.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the cyclobutane sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex multiplets). Standard 1D proton, 1D carbon (with proton decoupling), and 2D correlation experiments like COSY and HSQC can be used for full signal assignment.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H signals to determine proton ratios. For ¹H spectra, accurately measure the coupling constants (J-values) in Hertz (Hz) from the peak splittings. Compare the observed chemical shifts and coupling constants with the principles outlined above to assign the isomer.
IR and Raman Spectroscopy Protocol
-
Sample Preparation :
-
FT-IR : For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film between salt plates (e.g., NaCl) can be used.
-
Raman : Place the solid or liquid sample directly in the path of the laser. The use of glass vials is often possible, which is a significant advantage.[5]
-
-
Data Acquisition :
-
FT-IR : Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
Raman : Irradiate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).[4] Collect the scattered light and analyze the frequency shifts relative to the incident laser line.
-
-
Analysis : Compare the acquired IR and Raman spectra. For a centrosymmetric trans isomer, the peaks observed in the IR spectrum should not appear in the Raman spectrum, and vice-versa. For a cis isomer, overlapping peaks may be present.
Visualization of Workflow
The logical process for differentiating cis and trans isomers using these spectroscopic techniques can be visualized as a workflow.
Caption: Workflow for distinguishing cis/trans cyclobutane isomers.
References
Evaluating the Therapeutic Potential of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of 1-(3-Bromophenyl)cyclobutanecarboxylic acid and its derivatives. Given the limited publicly available biological data on this specific compound, this analysis leverages data from structurally similar molecules, including its positional isomer and other compounds containing the 3-bromophenyl moiety, to infer potential therapeutic applications, particularly in oncology.
Comparative Analysis of Structurally Related Compounds
The therapeutic potential of this compound can be contextualized by examining its structural analogs. The inclusion of a cyclobutane ring in drug candidates has been shown to enhance pharmacological properties by providing a rigid scaffold that can improve potency and metabolic stability. Furthermore, the 3-bromophenyl group is a common feature in various compounds investigated for anticancer activity.
Below is a summary of the biological activities of compounds structurally related to this compound. This comparative data provides a basis for hypothesizing the potential efficacy of the target compound.
| Compound/Derivative Class | Therapeutic Target/Area | Key Findings | IC50/Activity Data | Reference |
| 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Analogs | Insecticidal (Mosquito Larvicide) | Potent inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT). | Lower binding energy and greater stabilizing effect on the target protein compared to earlier inhibitor candidates. | [1] |
| Cyclobutyl Carboxylic Acid Derivatives | Hyperproliferative Disorders (e.g., Cancer), Inflammatory and Autoimmune Diseases | Patented for potential therapeutic applications in these areas, suggesting a recognized potential for this scaffold. | Data not publicly available within the patent literature reviewed. | [1] |
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Anticancer (Anti-invasive, Antitumor) | Inhibited cancer cell invasion in vitro and reduced tumor growth in vivo in HT1080 and MDA-MB231 cell line models. More potent in chemoinvasion assays than the reference MMP inhibitor GI 129471. | Dose-dependent inhibition of cell invasion and migration. At 1 µM, it showed a more potent inhibition of chemoinvasion than the reference compound. | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Anticancer | Demonstrated anticancer activity against a panel of 58 cancer cell lines. Compound 4e showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75. Compound 4i was the most promising, with PGIs of 38.94% (SNB-75), 30.14% (UO-31), 26.92% (CCRF-CEM), 26.61% (EKVX), and 23.12% (OVCAR-5) at a 10 µM concentration. | PGI values reported for various cell lines at 10 µM. | [5] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e) | Anticancer (Aurora A Kinase Inhibitor) | Showed inhibitory activity against Aurora A kinase and induced apoptosis in MCF-7 breast cancer cells. The cell cycle was arrested at the G1 phase. | IC50 of 168.78 µM against the MCF-7 cell line. | [6] |
Experimental Protocols
To facilitate further research and enable standardized comparison, detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Experimental Workflow for Evaluating Therapeutic Potential
The following diagram illustrates a typical workflow for the initial evaluation of a novel compound's therapeutic potential, from in vitro screening to preliminary in vivo studies.
Potential Signaling Pathway: Induction of Apoptosis
Based on the anticancer activity observed in structurally related compounds, a potential mechanism of action for this compound derivatives could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway.
Conclusion and Future Directions
While direct biological data for this compound is not yet prevalent in the literature, the analysis of its structural analogs provides a strong rationale for investigating its therapeutic potential, particularly in the field of oncology. The presence of the cyclobutane moiety suggests favorable pharmacokinetic properties, and the 3-bromophenyl group is associated with anticancer activity in other molecular contexts.
Future research should focus on synthesizing a series of this compound derivatives and evaluating their cytotoxicity against a broad panel of cancer cell lines. Promising candidates should then be subjected to further studies to elucidate their mechanism of action, including their effects on cell cycle progression and apoptosis, and their potential to inhibit specific enzymatic targets such as kinases or matrix metalloproteinases. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations in a systematic and comparable manner.
References
- 1. 1-(4-Bromophenyl)cyclobutanecarboxylic Acid|Research Compound [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets and cross-reactivity of 1-(3-Bromophenyl)cyclobutanecarboxylic acid is not available in the public domain. This guide is a hypothetical analysis based on the well-documented activity of structurally similar compounds, specifically the 1-phenylcycloalkanecarboxylic acid scaffold, which has been identified as a potent and selective ligand for the Sigma-1 (σ1) receptor.[1][2] This document outlines the expected cross-reactivity profile and the experimental methodologies that would be employed to determine it, assuming the primary target is the σ1 receptor.
Introduction and Postulated Primary Target
This compound belongs to a chemical class whose derivatives have shown high affinity for the σ1 receptor.[1] The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), which modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[3][4][5] Ligands for this receptor are investigated for numerous conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[6]
Given the structural precedent, it is hypothesized that this compound (referred to herein as Compound X ) is a σ1 receptor ligand. A critical aspect of its preclinical evaluation would be to determine its selectivity for the σ1 receptor versus other potential off-targets. Known ligands for the σ1 receptor have shown cross-reactivity with the σ2 receptor, and in some cases, with muscarinic and NMDA receptors.[1][6]
This guide compares the hypothetical binding affinity and selectivity of Compound X with established σ1 receptor ligands: the selective agonist PRE-084 and the antagonist Haloperidol , which also exhibits potent dopamine D2 receptor antagonism.
Comparative Cross-Reactivity Data
The following tables summarize hypothetical data from in-vitro binding assays. Table 1 outlines the primary binding affinity at the σ1 receptor, while Table 2 presents a broader cross-reactivity screen against key off-targets.
Table 1: Primary Target Engagement (Hypothetical Data)
| Compound | Target | Binding Affinity (Kᵢ, nM) | Assay Type |
| Compound X | σ1 Receptor | 15 | Radioligand Competition |
| PRE-084 (Reference Agonist) | σ1 Receptor | 1.8 - 3 | Radioligand Competition |
| Haloperidol (Reference Antagonist) | σ1 Receptor | 2.0 - 4.0 | Radioligand Competition |
Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity.
Table 2: Selectivity and Off-Target Binding Profile (Hypothetical Data)
| Target | Compound X (% Inhibition @ 1µM) | PRE-084 (% Inhibition @ 1µM) | Haloperidol (% Inhibition @ 1µM) |
| σ1 Receptor | 98% | 99% | 99% |
| σ2 Receptor | 25% | 15% | 85% |
| Dopamine D2 Receptor | 8% | <5% | 97% |
| Muscarinic M1 Receptor | 12% | <10% | 45% |
| NMDA Receptor (PCP site) | <5% | <5% | 30% |
| hERG Potassium Channel | 15% | <10% | 65% |
| Adrenergic α1A Receptor | 9% | Not Reported | 92% |
Data represents the percent inhibition of radioligand binding at a screening concentration of 1µM. Inhibition >50% is typically considered significant.
Experimental Protocols
The data presented above would be generated using standardized, widely accepted experimental protocols.
σ1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To quantify the binding affinity of Compound X for the human σ1 receptor.
-
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from cells recombinantly expressing the human σ1 receptor.[7][8]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist, used at a final concentration near its dissociation constant (Kₑ), typically 1-3 nM.[9][10]
-
Non-specific Binding Control: Haloperidol at a high concentration (e.g., 10 µM) is used to determine the amount of non-specific binding of the radioligand.[11]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: Serial dilutions of Compound X and reference compounds.
-
-
Procedure:
-
Membrane homogenates (e.g., 100 µg protein) are incubated in a 96-well plate with the radioligand and various concentrations of the test compound.
-
The incubation is carried out at 37°C for 90-120 minutes to reach equilibrium.[11][12]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[9]
Broad Panel Off-Target Screening
To assess cross-reactivity, Compound X would be screened against a panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen panels are standard in the industry for this purpose.[13][14][15]
-
Objective: To identify potential off-target interactions of Compound X at a standard concentration (e.g., 1 µM or 10 µM).
-
Methodology: The compound is submitted to a contract research organization (CRO) which performs a series of individual radioligand binding assays for a large panel of targets (e.g., the SafetyScreen44 or SafetyScreen87 panel).[13][14]
-
Procedure: Each assay in the panel follows a principle similar to the σ1 binding assay described above, using a specific membrane/protein preparation and a validated radioligand for each respective target.
-
Data Presentation: Results are typically reported as the percent inhibition of specific binding at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition.[16][17]
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the logical flow of experiments to characterize the selectivity of a novel compound hypothesized to be a σ1 receptor ligand.
Caption: Workflow for determining the affinity and selectivity profile of Compound X.
Simplified Sigma-1 Receptor Signaling Pathway
The σ1 receptor is a chaperone protein at the ER-mitochondria interface that modulates multiple signaling partners upon ligand binding.
Caption: Ligand activation of the Sigma-1 receptor and its downstream signaling roles.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3-Bromophenyl)cyclobutanecarboxylic acid, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, data from analogous compounds such as 1-(4-Bromophenyl)cyclobutanecarboxylic acid and 1-(3-Bromophenyl)cyclopropanecarboxylic acid indicate that this class of chemicals should be handled with care.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] In case of accidental contact, follow standard first-aid measures.[2][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or dust.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[4] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation of any dust or vapors.[5] |
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic acid.[6][7] This classification is crucial for correct waste segregation to prevent dangerous chemical reactions.
Key Principles of Segregation:
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste with non-halogenated organic waste.[5][6][8]
-
Acids vs. Bases: Never combine acidic waste with basic waste in the same container.[6]
-
Oxidizers and Reactives: Keep this compound away from strong oxidizing agents and strong bases.[3]
The following diagram illustrates the decision-making process for segregating laboratory waste.
Caption: Waste Segregation Workflow.
III. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
1. Container Selection:
- Choose a container that is chemically compatible with halogenated organic acids. High-density polyethylene (HDPE) carboys are a suitable option.[9][10]
- The container must have a secure, leak-proof screw cap.[5][9]
- Ensure the container is in good condition, free from cracks or damage.[9]
2. Labeling:
- Properly label the waste container before adding any waste.[5][11]
- The label must include:
- The words "Hazardous Waste".[12]
- The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
- The accumulation start date (the date the first drop of waste is added).[11]
- The primary hazards associated with the waste (e.g., "Corrosive," "Irritant").
3. Accumulation:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
- Keep the waste container closed at all times, except when adding waste.[5][12]
- Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[13]
- Maintain a log of the waste added to the container.
4. Requesting Pickup:
- Once the container is full or has reached the designated accumulation time limit (often six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][9][13]
- Follow your institution's specific procedures for requesting a waste pickup.[12][13]
Table 2: Disposal Protocol Summary
| Step | Action | Key Considerations |
| 1. Select Container | Obtain a chemically compatible, labeled waste container. | Must be in good condition with a secure cap. |
| 2. Characterize Waste | Identify as "Halogenated Organic Acid Waste". | Segregate from non-halogenated and basic waste.[6] |
| 3. Transfer Waste | Carefully transfer the chemical to the waste container. | Use a fume hood and appropriate PPE. |
| 4. Secure & Store | Tightly close the container and place it in the SAA. | Keep containers closed when not in use.[10] |
| 5. Arrange Disposal | Contact your institution's EHS for waste pickup. | Do not exceed storage time or volume limits.[13][14] |
IV. Spill Management
In the event of a spill, take immediate action to contain and clean it up.
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., spill pillows or chemical absorbent pads) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid.[3][4]
-
Dispose: Place the contaminated absorbent material and any contaminated cleaning supplies into a designated hazardous waste container and dispose of it according to the procedures outlined above.
-
Report: Report the spill to your laboratory supervisor and EHS office.
The following workflow outlines the general procedure for managing a chemical spill.
Caption: Chemical Spill Response Workflow.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. afgsci.com [afgsci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. louisville.edu [louisville.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3-Bromophenyl)cyclobutanecarboxylic acid
Essential Safety and Handling Guide for 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 926261-31-6). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is therefore essential to minimize exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Ingestion | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3][4] |
| Skin Contact | H315: Causes skin irritation[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[5] Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[6][7][8] Footwear: Fully enclosed shoes are mandatory.[5][8] |
| Eye Contact | H319: Causes serious eye irritation[1] | Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[9] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[5][6][8] |
| Inhalation | H335: May cause respiratory irritation[1] | Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[5][6] Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for the exposure level should be used.[5][7][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[5]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[5]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Compound:
-
Weighing: To minimize dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside a fume hood.[5]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[5]
-
Hygiene: Wash hands and face thoroughly after handling the substance.[10]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[5][11][12]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[11][13][14]
2. Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name.[12][13]
-
Storage: Store waste containers in a cool, dry, well-ventilated, and designated satellite accumulation area, away from incompatible materials.[12][15] Keep containers tightly closed when not in use.[12][13][15]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company, in accordance with all federal, state, and local regulations.[16] Do not dispose of this chemical down the drain.[12][13]
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural workflows for safely handling and disposing of this compound.
References
- 1. 926261-31-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

